3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
Description
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Properties
IUPAC Name |
3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQWAVBVGCDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585809 | |
| Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37781-33-2 | |
| Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core of many synthetic compounds with a wide range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, and physicochemical characteristics, based on available scientific literature.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while the synthesis of this compound has been reported, a complete experimental characterization of all its properties is not widely available in the literature.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀Cl₃N (or C₁₁H₉Cl₂N·HCl) | [1] |
| Molecular Weight | 262.56 g/mol | [1] |
| CAS Number | 37781-33-2 | |
| Appearance | Solid | [1] |
| Purity | Approximately 95% | |
| Melting Point | 158-160 °C | |
| Solubility | Soluble in DMSO and Methanol | |
| ¹H NMR (400 MHz, DMSO-d₆), δ, ppm | 8.24 (d, J = 8.4 Hz, 1H), 8.08 (d, J = 8.5 Hz, 1H), 7.93 (t, J = 7.8 Hz, 1H), 7.74 (t, J = 7.7 Hz, 1H), 5.21 (s, 2H), 2.76 (s, 3H) | |
| ¹³C NMR (100 MHz, DMSO-d₆), δ, ppm | 155.1, 146.5, 144.9, 134.2, 130.2, 128.5, 127.3, 126.2, 125.8, 41.9, 17.8 | |
| IR (KBr), ν, cm⁻¹ | 3421, 2925, 1618, 1582, 1495, 1458, 1384, 1281, 1116, 1032, 885, 766 | |
| Mass Spectrum (EI) | m/z (%): 225 ([M-HCl]⁺, 100), 190 (85), 162 (20), 127 (35) |
Synthesis
The primary method reported for the synthesis of this compound is a modification of the Friedländer annulation.
Experimental Protocol: Modified Friedländer Annulation
This synthesis involves the reaction of an α-halo ketone with an ortho-aminoaryl aldehyde or ketone. In the specific case of this compound, the synthesis proceeds as follows:
Reactants:
-
2-Aminoacetophenone
-
1,3-Dichloroacetone
Procedure: A solution of 2-aminoacetophenone and 1,3-dichloroacetone in an appropriate solvent is treated with a suitable catalyst and heated. The reaction mixture is then worked up and purified to yield the desired product.
For a detailed, step-by-step protocol, please refer to the supporting information of the following publication:
-
Ryabukhin, Sergey V., et al. "3-Haloquinolines by Friedlander Reaction of α-Haloketones." Journal of Organic Chemistry, vol. 76, no. 14, 2011, pp. 5774–5781.
Spectroscopic Analysis
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the chloromethyl protons, and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum shows the expected number of signals corresponding to the carbon atoms in the molecule, including those of the quinoline core, the chloromethyl group, and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The base peak in the electron ionization (EI) mass spectrum corresponds to the molecular ion of the free base ([M-HCl]⁺).
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been extensively reported in the literature, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[2][3][4] Derivatives of quinoline have been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5]
The mechanism of action for many quinoline-based therapeutic agents involves the inhibition of key cellular signaling pathways. For instance, certain quinoline derivatives have been found to target the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]
Representative Signaling Pathway: PI3K/AKT/mTOR
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for quinoline-based inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by quinoline derivatives.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Class: Acute toxicity, Oral (Category 3)
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetic heterocyclic compound with potential for further investigation in drug discovery and development. This guide has summarized the available chemical and physical properties, along with a reported synthetic protocol. The broader pharmacological context of the quinoline scaffold suggests that this compound may exhibit interesting biological activities, warranting future studies to elucidate its mechanism of action and therapeutic potential.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the synthesis and characterization of a novel chemical compound like this compound.
Caption: General workflow for chemical synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS Number: 37781-33-2). Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from commercial suppliers with established theoretical knowledge and data from structurally related compounds to offer a detailed profile for researchers. This guide includes a summary of its chemical identity, tabulated physicochemical properties, detailed protocols for its synthesis and characterization, and a workflow for its preparation and analysis. The information herein is intended to support research and development activities involving this compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and organic synthesis. The introduction of halogen and alkyl substituents to the quinoline scaffold can significantly modulate the physicochemical properties and biological activity of the parent molecule. This compound is a substituted quinoline that holds potential as a building block in the synthesis of more complex molecules, including novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and drug development.
Chemical and Physical Properties
Quantitative experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide estimated or comparative values based on related compounds.
Identity
| Identifier | Value |
| IUPAC Name | 3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride |
| CAS Number | 37781-33-2 |
| Molecular Formula | C₁₁H₁₀Cl₃N (or C₁₁H₉Cl₂N·HCl)[1] |
| Molecular Weight | 262.56 g/mol |
| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C21)CCl)Cl.Cl |
| InChI Key | GPLQWAVBVGCDBW-UHFFFAOYSA-N |
| Appearance | Solid |
Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the related compound 2-(chloromethyl)quinoline hydrochloride is reported to be in the range of 183-187 °C. It is expected that the target compound will have a distinct but potentially similar melting range. |
| Boiling Point | Data not available | As a hydrochloride salt, it is expected to decompose at high temperatures rather than exhibit a distinct boiling point. |
| Solubility | Data not available | Hydrochloride salts of organic bases are generally more soluble in water and polar protic solvents than their corresponding free bases. The solubility in various organic solvents would need to be determined experimentally. |
| pKa | Data not available | The quinoline nitrogen is basic. The pKa of the conjugate acid of quinoline is approximately 4.9. Substituents will alter this value. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and known reactions for this class of compounds.
Synthesis via Friedländer Annulation
The synthesis of the title compound can be achieved through the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this case, 2-aminoacetophenone reacts with 1,3-dichloroacetone.
Reaction Scheme:
-
2-Aminoacetophenone + 1,3-Dichloroacetone → this compound
Materials:
-
2-Aminoacetophenone
-
1,3-Dichloroacetone
-
Chloro-trimethyl-silane
-
N,N-dimethyl-formamide (DMF)
-
Water
-
Appropriate glassware and magnetic stirrer
Procedure:
-
In a sealed reaction vessel, dissolve 2-aminoacetophenone and 1,3-dichloroacetone in N,N-dimethyl-formamide at 0 °C.
-
Slowly add chloro-trimethyl-silane to the reaction mixture.
-
Heat the mixture under sealed conditions. The exact temperature and reaction time should be optimized and monitored, for example, by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 20 °C.
-
Add water to the reaction mixture and sonicate for 1 hour to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization Protocols
Principle: The melting point is a key indicator of purity for a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the sample is thoroughly dried and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Principle: This method determines the equilibrium solubility of a compound in water at a specified temperature.
Procedure:
-
Add an excess amount of the compound to a known volume of purified water in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Ensure undissolved solid remains present.
-
Separate the solid from the solution by filtration or centrifugation.
-
Determine the concentration of the compound in the clear aqueous phase using a suitable analytical technique (e.g., HPLC-UV).
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, D₂O)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a singlet for the chloromethyl group. The aromatic region will likely show complex splitting patterns.
-
¹³C NMR: Resonances for all carbon atoms in the molecule, with chemical shifts influenced by the electron-withdrawing chlorine atoms and the nitrogen atom.
Principle: IR spectroscopy identifies functional groups within the molecule based on their characteristic vibrational frequencies.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Place a small amount of the dry sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching (from methyl and chloromethyl groups): ~2980-2850 cm⁻¹
-
C=C and C=N stretching in the aromatic ring: ~1600-1450 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Principle: Mass spectrometry determines the molecular weight and can provide information about the molecular structure through fragmentation patterns.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., ESI, EI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
Expected Observations:
-
The mass spectrum should show a molecular ion peak (or a quasi-molecular ion peak such as [M+H]⁺) corresponding to the free base (C₁₁H₉Cl₂N).
-
The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Mandatory Visualizations
As no specific signaling pathways for this compound have been identified in the literature, the following diagrams illustrate the logical workflow for its synthesis and characterization.
Caption: Workflow for the synthesis and characterization of the target compound.
Caption: Logical relationships in the characterization of the synthesized compound.
Safety Information
Based on available data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide consolidates the currently available information on this compound. While there is a notable absence of comprehensive experimental data in the scientific literature, this guide provides a foundational understanding of its identity, predicted properties, and appropriate methods for its synthesis and characterization. It is anticipated that this document will serve as a valuable resource for researchers and facilitate further investigation into the properties and applications of this and related quinoline derivatives. Experimental determination of the physicochemical properties outlined in this guide is strongly encouraged to build upon this foundational knowledge.
References
In-depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS 37781-33-2)
Foreword: An extensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the biological activity and detailed experimental evaluation of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride. While its synthesis is documented, comprehensive studies on its mechanism of action, pharmacological properties, and potential therapeutic applications are not presently available. This guide, therefore, focuses on the established chemical data and a detailed synthesis protocol, while noting the absence of in-depth biological information.
Chemical and Physical Properties
This compound is a quinoline derivative with the chemical formula C₁₁H₁₀Cl₃N. It is typically supplied as a solid. Key identifying information is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37781-33-2 | [1] |
| Molecular Formula | C₁₁H₉Cl₂N·HCl | [1] |
| Molecular Weight | 262.56 g/mol | |
| Appearance | Solid | |
| InChI Key | GPLQWAVBVGCDBW-UHFFFAOYSA-N | |
| SMILES String | CC1=C(C(CCl)=NC2=CC=CC=C12)Cl.Cl |
Safety Information: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The corresponding GHS hazard statement is H301 (Toxic if swallowed).
Synthesis
A documented method for the synthesis of this compound involves a Friedländer annulation reaction.
Experimental Protocol: Synthesis via Friedländer Annulation[3]
Reactants:
-
2-Aminoacetophenone
-
1,3-Dichloroacetone
-
Chloro-trimethyl-silane
-
N,N-dimethyl-formamide (DMF)
-
Water
Procedure:
Stage 1: Cyclization
-
In a sealed reaction vessel, combine 2-aminoacetophenone and 1,3-dichloroacetone in N,N-dimethyl-formamide.
-
Add chloro-trimethyl-silane to the mixture at 0°C.
-
Heat the sealed vessel to facilitate the Friedländer reaction.
Stage 2: Hydrolysis and Sonication
-
After the initial reaction, add water to the reaction mixture in N,N-dimethyl-formamide at 20°C.
-
Subject the mixture to sonication for 1 hour to yield this compound.
Yield: 76%[2]
Caption: Synthesis workflow for this compound.
Biological Activity and Potential Applications
There is a notable absence of published research detailing the biological activity of this compound. While the broader class of chloromethyl quinoline derivatives has been mentioned in patents for potential use as intermediates in the synthesis of pharmaceuticals and crop protection agents, and some possess antimicrobial activity, no specific data is available for this particular compound.[3]
Similarly, other 3-chloroquinoline derivatives have been investigated for a range of therapeutic applications, including as hypnotics, anticonvulsants, and for the treatment of anxiety. However, these findings are not directly applicable to the title compound without specific experimental validation.
Due to the lack of available data, no signaling pathways or mechanisms of action can be described for this compound at this time.
Conclusion and Future Directions
This compound is a readily synthesizable compound with well-defined chemical properties. However, its biological profile remains uncharacterized in the public domain. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on in-vitro and in-vivo studies to elucidate its potential pharmacological and toxicological profiles. Screening against various cell lines and biological targets would be a critical first step in determining if this molecule holds any promise for therapeutic development. Without such fundamental research, its utility in drug discovery and development remains purely speculative.
References
molecular structure and weight of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
This guide provides a comprehensive overview of the molecular structure, weight, and available experimental data for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Molecular and Chemical Properties
This compound is a chemical compound with the empirical formula C11H10Cl3N.[1][2] It is classified under the protein degrader building blocks family.[3] The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C11H10Cl3N | [1][2] |
| Molecular Weight | 262.56 g/mol | [1][2] |
| CAS Number | 37781-33-2 | [3][4] |
| Form | Solid | [1] |
| Purity | ≥95% | [3] |
| InChI Key | GPLQWAVBVGCDBW-UHFFFAOYSA-N | [1] |
| SMILES String | CC1=C(C(CCl)=NC2=CC=CC=C12)Cl.Cl | [1] |
Molecular Structure
The structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.
References
Spectral Analysis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: A Technical Guide
Disclaimer: Publicly available experimental spectral data (NMR, Mass Spectrometry, and IR) for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS Number: 37781-33-2) is limited. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this compound.[1] This technical guide, therefore, provides an in-depth overview of the expected spectral characteristics based on the analysis of structurally similar quinoline derivatives, alongside detailed hypothetical experimental protocols for data acquisition.
Predicted Spectral Data
While specific, experimentally determined quantitative data is unavailable, the spectral features of this compound can be predicted with a reasonable degree of accuracy by examining the known spectral properties of quinoline and its substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl group, and the chloromethyl group. The hydrochloride form will likely result in broader signals for protons near the nitrogen atom.
-
Aromatic Protons (quinoline ring): Typically, these protons resonate in the downfield region of the spectrum, approximately between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern.
-
Methyl Protons (-CH₃): A singlet is anticipated for the methyl group at the C4 position, likely appearing in the range of δ 2.5-3.0 ppm.
-
Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group at the C2 position is expected, likely in the range of δ 4.5-5.0 ppm.
-
NH Proton: Due to the hydrochloride salt form, a broad singlet for the proton on the nitrogen atom may be observed, potentially far downfield.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atoms of the quinoline ring are expected to resonate in the region of δ 120-150 ppm. Carbons directly attached to the nitrogen and chlorine atoms will be shifted further downfield.
-
Methyl Carbon (-CH₃): The signal for the methyl carbon is expected to appear in the upfield region, around δ 15-25 ppm.
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is anticipated to be in the range of δ 40-50 ppm.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free base form of the molecule (C₁₁H₉Cl₂N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.
-
Expected Molecular Ion (Free Base): m/z ≈ 225.01 (for the ³⁵Cl isotopes).
-
Key Fragmentation Patterns: Fragmentation is likely to occur via the loss of a chlorine atom, a chloromethyl radical, or through rearrangements of the quinoline ring.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹.
-
C=C and C=N stretching (quinoline ring): A series of bands in the 1450-1650 cm⁻¹ region.
-
C-Cl stretching: Typically in the 600-800 cm⁻¹ range.
-
N-H stretching (from hydrochloride): A broad band may be observed in the 2400-3200 cm⁻¹ region.
Hypothetical Experimental Protocols
The following protocols describe standard procedures for acquiring high-quality spectral data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the hydrochloride salt. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
ESI-MS Acquisition (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Mass Range: m/z 50-500.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Workflow and Logical Relationships
The following diagrams illustrate a plausible synthetic route for this compound and the subsequent analytical workflow for its spectral characterization.
References
An In-depth Technical Guide on the Solubility Profile of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in organic solvents. Due to the limited publicly available experimental data for this specific compound, this document provides a comprehensive framework for understanding and determining its solubility. The guide infers potential solubility characteristics based on structurally similar compounds, presents detailed, standardized experimental protocols for solubility determination, and includes a generalized experimental workflow diagram. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the solubility of this and other novel quinoline derivatives.
Introduction to the Solubility of Substituted Quinolines
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their wide range of biological activities.[1] The introduction of substituents, such as chloro and methyl groups, significantly influences their physicochemical properties, including solubility.[1] The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its bioavailability and formulation development.
Estimated Solubility Profile
While quantitative data for this compound is not available, the solubility of structurally related compounds can provide some insight. For instance, other chloro-methylquinoline derivatives are known to be soluble in solvents like ethyl acetate.[1] Generally, quinoline derivatives show solubility in alcohols and dipropylene glycol.[1] Given its hydrochloride salt form, it is anticipated to have some solubility in polar organic solvents.
The following table is a template that can be used to record experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC |
Experimental Protocols for Solubility Determination
The following are detailed, standard methodologies for determining the solubility of a compound like this compound.
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3]
-
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the organic solvent. The excess solid ensures that a saturated solution is formed.[4]
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).[4] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4]
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5][6]
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5]
-
-
Calibration and Calculation:
-
Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.[4]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.[4]
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.[4]
-
For rapid screening of solubility in multiple solvents, HTS methods are often employed. These can include kinetic or thermodynamic approaches.
-
Kinetic Solubility Assay: This method often involves dissolving the compound in a solvent like DMSO and then diluting it into the target organic solvent. The concentration at which precipitation is first observed is determined, often by nephelometry or light scattering.
-
Thermodynamic Solubility (miniaturized shake-flask): This is a smaller-scale version of the equilibrium shake-flask method, often performed in 96-well plates to increase throughput.
Visualizing Experimental and Logical Workflows
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.
Caption: A generalized workflow for the experimental determination of compound solubility.[4]
While no specific signaling pathways involving this compound have been documented, quinoline derivatives are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling cascade initiated by a quinoline derivative.
Conclusion
This technical guide provides a foundational understanding and practical approach to determining the solubility profile of this compound in organic solvents. Although specific data for this compound is scarce, the provided methodologies and illustrative examples offer a robust framework for researchers to conduct their own solubility studies. Accurate determination of solubility is a critical step in the advancement of new chemical entities from discovery to clinical application.
References
A Comprehensive Review on the Synthesis of Substituted Quinolines
Introduction
The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science. First isolated from coal tar in 1834, quinoline and its derivatives are integral components of numerous natural products, particularly alkaloids, and synthetic compounds.[1] Molecules containing the quinoline ring system exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4][5] This widespread bioactivity has driven continuous interest in the development of efficient and versatile synthetic methodologies for accessing substituted quinolines.[2] This technical guide provides an in-depth review of both classical and modern synthetic routes to substituted quinolines, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Classical Methods for Quinoline Synthesis
For over a century, a set of named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to a wide range of substitution patterns.
Skraup Synthesis
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone method for producing the parent quinoline ring.[6][7] The reaction involves heating an aniline with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[6][8][9] The reaction is known to be highly exothermic and can be violent, often requiring the addition of a moderator like ferrous sulfate.[7][9]
The mechanism proceeds through the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a conjugate addition of the aniline, acid-catalyzed cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.[6][9]
Experimental Protocol: Synthesis of Quinoline [9]
-
Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid (35 mL) with aniline (25 g).
-
Reagent Addition: Add glycerol (75 g) and ferrous sulfate heptahydrate (5 g) to the mixture. Heat the flask gently on a sand bath.
-
Initiation & Reflux: Once the reaction begins (indicated by bubbling), remove the heat source. The reaction will proceed exothermically. If it becomes too vigorous, cool the flask with a water bath. Once the initial vigorous reaction subsides, add nitrobenzene (20 g) as the oxidizing agent.
-
Heating: Heat the mixture under reflux for 3-4 hours.
-
Workup: Allow the mixture to cool and pour it into a large beaker containing 500 mL of water. Steam distill the mixture to remove unreacted nitrobenzene.
-
Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution. Steam distill again to collect the quinoline.
-
Purification: Extract the distillate with diethyl ether, dry the organic layer over anhydrous potassium carbonate, and remove the solvent by distillation. The crude quinoline can be further purified by vacuum distillation.
| Reactants | Oxidizing Agent | Conditions | Yield (%) | Reference |
| Aniline, Glycerol | Nitrobenzene/H₂SO₄ | Reflux, 3-4 h | ~70% | [9] |
| m-Toluidine, Glycerol | Arsenic Pentoxide/H₂SO₄ | 140-150 °C | 85% | [6] |
| 3-Aminopyridine, Glycerol | Nitrobenzene/H₂SO₄ | Heat | - | [6] |
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[10] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride.[6][10] The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation, a variant known as the Beyer method.[10]
Experimental Protocol: Synthesis of 2-Methylquinoline [11][12]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours to minimize tar formation.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Isolation: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | ~70% | [11] |
| Aniline | Acrolein | HCl/Toluene | - | [6] |
| 4-Isopropylaniline | Pulegone | Sc(OTf)₃ | 85% | [10] |
Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines via the acid-catalyzed condensation of an aniline with a β-diketone.[6][8][13][14] The reaction first forms an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[6][13]
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [13]
-
Condensation: In a flask, mix m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq). Heat the mixture gently for 15-20 minutes. An exothermic reaction should occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture and slowly add concentrated sulfuric acid (3-4 eq) while keeping the temperature below 10 °C with an ice bath.
-
Heating: After the addition is complete, heat the reaction mixture on a water bath at 100 °C for 30 minutes.
-
Workup: Cool the mixture and pour it onto crushed ice.
-
Isolation: Neutralize the solution with concentrated ammonia or sodium hydroxide solution, which will precipitate the crude product.
-
Purification: Filter the solid, wash it with cold water, and recrystallize from aqueous ethanol to obtain the pure 2,4-dimethyl-7-chloroquinoline.
| Aniline Derivative | β-Diketone | Catalyst | Product | Reference |
| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | [13] |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-7-chloroquinoline | [13] |
| β-Naphthylamine | Acetylacetone | H₂SO₄ | 2,4-Dimethylbenzo[g]quinoline | [6] |
Friedländer Synthesis
First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[15][16][17] The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the direct formation of highly substituted quinolines.[16][18]
Experimental Protocol: Synthesis of 2-Phenylquinoline [9][17]
-
Setup: In a flask, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol (5 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., a 10% aqueous solution, 0.2 eq).
-
Reaction: Stir the mixture at room temperature or heat gently under reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Isolation & Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.
| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetaldehyde | NaOH (aq) | - | [9] |
| 2-Aminoacetophenone | Cyclohexanone | KOH/Ethanol, Reflux | 87% | [19] |
| 2-Aminoaryl ketones | Enolisable ketones | Sulfamic acid | High | [20] |
| 2-Aminoaryl ketones | α-Methylene carbonyls | Nafion NR50, MW | High | [1] |
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[21][22][23] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[21][22] This is followed by a high-temperature thermal cyclization, subsequent saponification of the resulting ester, and finally decarboxylation to yield the 4-quinolinone product.[21]
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [22]
-
Setup: In a 2.5 mL microwave vial, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol). The excess DEEM acts as both reagent and solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 200-250 °C) and hold for the specified time (e.g., 10-30 minutes), as optimized for the specific substrate.
-
Isolation: After the reaction is complete, cool the vial to room temperature. The product should precipitate from the reaction mixture.
-
Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (3 mL).
-
Analysis: Dry the resulting solid under vacuum. The product is often pure enough for the next step, or it can be further purified by recrystallization.
-
Hydrolysis & Decarboxylation (Optional): To obtain the final 4-hydroxyquinoline, suspend the ester in 10% aqueous NaOH, reflux for 1-2 hours, cool, and acidify with concentrated HCl to precipitate the carboxylic acid. The isolated acid can then be decarboxylated by heating in a high-boiling solvent like diphenyl ether.[22]
| Aniline Derivative | Conditions | Product | Yield (%) | Reference |
| Aniline | Dowtherm A, 250 °C | 4-Hydroxyquinoline-3-carboxylate | 95% | [24] |
| Aniline | MW, 250 °C, 10 min | 4-Hydroxyquinoline-3-carboxylate | 85% | [22] |
| 3-Methoxyaniline | MW, 250 °C, 10 min | Ethyl 7-methoxy-4-oxo-quinoline-3-carboxylate | 91% | [22] |
Modern Methods for Quinoline Synthesis
While classical methods are robust, modern organic synthesis has focused on developing more efficient, atom-economical, and environmentally benign routes. These often involve transition-metal catalysis, novel activation strategies, and green chemistry principles.
Transition-Metal-Catalyzed Syntheses
Transition metals like palladium, copper, rhodium, and cobalt have emerged as powerful catalysts for constructing the quinoline core, often through C-H activation, cross-coupling, and annulation strategies.[1][25][26] These methods can offer milder reaction conditions, broader functional group tolerance, and novel pathways to complex quinoline derivatives.[3][26]
Key Approaches:
-
Rhodium-catalyzed C-H activation: This method enables the synthesis of quinoline carboxylates through the ortho-C-H bond activation of anilines followed by annulation.[1]
-
Copper-catalyzed reactions: Copper catalysts are used for one-pot syntheses from anilines and aldehydes via C-H functionalization and subsequent C-N/C-C bond formation.[26] Copper acetate has been used to access functionalized quinolines from saturated ketones and anthranils.[1]
-
Cobalt-catalyzed cyclization: Cobalt catalysts can facilitate the cyclization of acetophenones and anilines or 2-aminoaryl alcohols with ketones to afford various quinoline skeletons with high yields.[1]
| Catalyst System | Reactants | Key Feature | Reference |
| Rh(III) | Anilines, Alkynes | ortho-C-H bond activation | [1] |
| Cu(OAc)₂ | Saturated ketones, Anthranils | One-pot 3-substituted quinolines | [1] |
| Co(III) | Acetophenone, Aniline | Broad functional group tolerance | [1] |
| Pd(II) | Benzimidoyl chlorides, 1,6-enynes | Domino Sonogashira coupling/cyclization | [26] |
Green and Microwave-Assisted Approaches
In line with the principles of green chemistry, recent efforts have focused on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
-
Microwave Irradiation: As demonstrated in the Gould-Jacobs protocol, microwaves can dramatically reduce reaction times and improve yields by efficiently delivering energy for thermal cyclizations.[1][20][22]
-
Solid Acid Catalysts: Reusable solid acid catalysts like Nafion or montmorillonite K-10 offer an environmentally benign alternative to corrosive mineral acids in reactions like the Friedländer synthesis.[1][20]
-
Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions or in water reduces the use of volatile organic compounds.[20][27] For example, the Pfitzinger reaction has been conducted in near-critical water, and Friedländer condensations have been achieved under solvent-free conditions.[18][20]
The synthesis of substituted quinolines has evolved significantly from its classical origins. While traditional named reactions like the Skraup, Friedländer, and Combes syntheses remain indispensable tools, modern chemistry has introduced a host of innovative strategies. Transition-metal catalysis has opened new avenues for C-H functionalization and annulation, providing access to previously challenging substitution patterns under milder conditions. Furthermore, the integration of green chemistry principles, such as the use of microwave irradiation and recyclable catalysts, is paving the way for more sustainable and efficient production of these vital heterocyclic compounds. The continued development of novel synthetic methods will undoubtedly fuel further discoveries in drug development and materials science.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. organicreactions.org [organicreactions.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 21. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Gould-Jacobs Reaction [drugfuture.com]
- 24. mdpi.com [mdpi.com]
- 25. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 26. ias.ac.in [ias.ac.in]
- 27. tandfonline.com [tandfonline.com]
Potential Biological Activities of 3-Chloroquinoline Derivatives: A Technical Guide for Researchers
Introduction
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] The introduction of a chlorine atom at the 3-position of the quinoline ring modulates the molecule's electronic properties and chemical reactivity, making 3-chloroquinoline a valuable precursor and key structural motif for developing novel therapeutic agents.[1][2] Derivatives of 3-chloroquinoline have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2] This technical guide provides a comprehensive overview of the principal biological activities of 3-chloroquinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.
Anticancer Activity
Derivatives of 3-chloroquinoline have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms that target the core processes of cancer cell proliferation, survival, and metastasis.[1]
Mechanisms of Action
The anticancer effects of these compounds are not attributed to a single mechanism but rather to the modulation of several critical signaling pathways.[1]
-
Inhibition of Pro-Survival Signaling Pathways: A primary strategy involves the disruption of pathways essential for cancer cell survival.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival that is frequently overactive in cancer.[2] Molecular docking studies and biological assays have shown that certain 3-chloroquinoline derivatives, particularly hybrids with benzenesulfonamides, can act as inhibitors of the PI3K enzyme, effectively blocking downstream pro-survival signals.[1][3]
-
Caption: PI3K/Akt signaling inhibition by a 3-chloroquinoline derivative.[2]
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial element in cancer cell survival and proliferation. Some chloroquinoline derivatives have been shown to inhibit this pathway, leading to decreased expression of anti-apoptotic proteins.[1]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism by which 3-chloroquinoline derivatives eliminate cancer cells.[1] This is often achieved through the activation of intrinsic and extrinsic cell death pathways, which can be confirmed by observing the cleavage of executioner caspases like caspase-3.[1]
-
Topoisomerase Inhibition: DNA topoisomerases are enzymes critical for managing DNA topology during replication and transcription. Certain 3-chloroquinoline derivatives can inhibit these enzymes, leading to DNA damage and cell death.[4]
Caption: Mechanism of action for topoisomerase-inhibiting derivatives.[4]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of 3-chloroquinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.[1]
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Drug | IC₅₀ (µg/mL) | Citation |
| Compound 2 | Lung (A549-Raw) | 44.34 | DCF | >50 | [3] |
| Colorectal (Lovo) | 28.82 | DCF | >50 | [3] | |
| Compound 7 | HeLa | 34.69 | DCF | 41.25 | [3] |
| Compound 17 | HeLa | 30.92 | DCF | 41.25 | [3] |
DCF: 2′,7′-dichlorofluorescein
Experimental Protocols
-
MTT Assay for Cytotoxicity:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-chloroquinoline derivative and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[5]
-
-
Caspase-3 Staining for Apoptosis:
-
Cell Culture: Grow cells on glass coverslips and treat with the test compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).
-
Staining: Incubate the cells with a primary antibody specific for cleaved caspase-3, followed by a fluorescently labeled secondary antibody.
-
Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit positive staining for cleaved caspase-3.[1]
-
Antimicrobial Activity
Several novel 3-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing potential as leads for new antimicrobial agents.[6][7]
Quantitative Data: Antibacterial Efficacy
The antibacterial activity is often assessed by measuring the zone of inhibition in agar diffusion assays.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard (Amoxicillin) | Citation |
| 2,7-Dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | 18 mm | [6][7] |
| P. aeruginosa | 11.00 ± 0.03 | 18 mm | [6][7] | |
| 2,7-Dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | 18 mm | [6][7] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | 18 mm | [6][7] |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | N/A | [6][7] |
Experimental Protocols
-
Broth Microdilution Method (for MIC):
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
-
Agar Disk Diffusion Method:
-
Plate Preparation: Spread a standardized inoculum of bacteria onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
-
Anti-inflammatory Activity
Quinoline derivatives have shown significant anti-inflammatory activity.[9] Studies on 3-chloroquinoline derivatives have identified compounds with potent effects, suggesting their potential use in treating inflammatory diseases.
Mechanisms of Action
The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Certain 2-substituted 3-arylquinoline derivatives significantly decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-activated macrophages.[10]
-
COX-2 Inhibition: Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with IC₅₀ values in the sub-micromolar range.[10]
Experimental Protocols
-
Carrageenan-Induced Rat Paw Edema:
-
Animal Model: Use Wistar rats, grouped into control, standard (e.g., Indomethacin), and test groups.
-
Compound Administration: Administer the test derivative orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw to induce edema.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[9][11]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Cell Culture and Treatment: Culture macrophages (e.g., J774A.1 cells), pre-treat with the test compound for 1 hour, and then stimulate with lipopolysaccharide (LPS) for 24 hours to induce cytokine production.[10]
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Use commercial ELISA kits for TNF-α and IL-6. Add supernatants to antibody-coated plates, followed by detection antibodies and a substrate solution.
-
Quantification: Measure the absorbance using a microplate reader and determine the cytokine concentrations from a standard curve.[10]
-
Antiviral Activity
Recent studies have highlighted the antiviral potential of 3-chloroquinoline derivatives against a range of viruses.
Quantitative Data: Antiviral Potency
| Compound | Virus | Assay Cell Line | EC₅₀ / IC₅₀ | Selectivity Index (SI) | Citation |
| Paulownin Derivative 7 | Chikungunya (CHIKV) | Vero | 9.05 µM (EC₅₀) | > 16.8 | [12] |
| Compound 1g | Resp. Syncytial Virus (RSV) | N/A | 3.70 µM (IC₅₀) | 673.06 | [13] |
| Compound 1ae | Influenza A Virus (IAV) | N/A | 1.87 ± 0.58 µM (IC₅₀) | > 53.48 | [13] |
| 3-Cl-2-F-anilide derivative | Avian Influenza (H5N1) | N/A | 91.2% inhibition | N/A | [5] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration
Experimental Protocols
-
MTT Assay for Antiviral Activity:
-
Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Infection and Treatment: Remove the medium and infect the cells with the virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient to allow for viral cytopathic effect (CPE) to develop in untreated, virus-infected control wells.
-
MTT Staining: Add MTT solution to the wells and incubate to allow for formazan crystal formation in viable cells.
-
Measurement and Analysis: Solubilize the crystals and measure absorbance. Calculate the compound concentration that protects 50% of the cells from virus-induced death (the EC₅₀).[12]
-
Drug Discovery and Development Workflow
The discovery of new drugs based on the 3-chloroquinoline scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.[2][4]
General Workflow
A typical workflow involves a tiered approach, starting with chemical synthesis and progressing through broad screening to more detailed mechanistic studies for the most potent compounds.[1]
Caption: A typical workflow for drug discovery based on the 3-chloroquinoline scaffold.[2]
Molecular Hybridization Approach
A common design strategy is molecular hybridization, where the 3-chloroquinoline core is chemically linked to other pharmacophores (e.g., benzenesulfonamides) to enhance activity or confer new properties.[1][3]
Caption: Logic flow for molecular hybridization in drug design.[1]
Experimental Protocols
-
General Synthesis of 3-Substituted Quinoline Derivatives:
-
Materials: 3-Chloroquinoline hydrochloride, nucleophile of choice (e.g., amine, thiol), solvent (e.g., DMF, DMSO), and a base (e.g., K₂CO₃, Et₃N).[2]
-
Reaction: Dissolve 3-chloroquinoline hydrochloride and the nucleophile in the chosen solvent within a reaction vessel.
-
Base Addition: Add the base to the mixture to facilitate the reaction.
-
Heating: Heat the reaction mixture under stirring for a specified time until completion (monitored by TLC).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the final 3-substituted quinoline derivative.[2]
-
-
Molecular Docking Simulation:
-
Preparation: Obtain the 3D crystal structure of the target protein (e.g., PI3K, EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the 3-chloroquinoline derivative and optimize its geometry to find the lowest energy conformation.
-
Grid Generation: Define a grid box around the active site of the target protein.[4]
-
Docking: Perform the molecular docking using software such as AutoDock Vina or Maestro (Schrödinger) to predict the binding conformation and affinity of the ligand within the protein's active site.[4]
-
Analysis: Analyze the resulting docking poses, binding energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.[3]
-
3-Chloroquinoline and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across a spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral—underscores their vast therapeutic potential. The ability to readily modify the 3-position via nucleophilic substitution allows for extensive structural diversification and the application of rational design strategies like molecular hybridization. The continued exploration of these derivatives, supported by the robust experimental and computational protocols outlined in this guide, holds significant promise for the discovery and development of novel, potent, and selective therapeutic agents to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]
- 9. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride from 2-Aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, a valuable quinoline derivative for research and development in medicinal chemistry. The described method is a one-pot synthesis utilizing the Friedländer annulation, a reliable and efficient reaction for constructing the quinoline core.
The protocol outlines the reaction of 2-Aminoacetophenone with 1,3-Dichloroacetone. This approach offers a direct route to the desired product, incorporating the necessary chloro-substituents in a single synthetic operation.[1]
Data Presentation
Table 1: Properties of Key Compounds
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Aminoacetophenone | Starting Material | C₈H₉NO | 135.16 | 551-93-9 |
| 1,3-Dichloroacetone | Reagent | C₃H₄Cl₂O | 126.97 | 534-07-6 |
| This compound | Final Product | C₁₁H₁₀Cl₃N | 262.56 | 37781-33-2 |
Table 2: Summary of Reaction Parameters
| Parameter | Value |
| Reaction Type | Friedländer Annulation |
| Starting Material | 2-Aminoacetophenone |
| Key Reagents | 1,3-Dichloroacetone, Chlorotrimethylsilane |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0°C to heated (sealed vessel) |
| Work-up | Aqueous work-up with sonication |
| Expected Yield | ~76%[1] |
| Purity (Typical) | >95%[2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl.
Experimental Protocols
This protocol is based on the Friedländer synthesis of quinolines, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[3]
Materials and Equipment:
-
2-Aminoacetophenone
-
1,3-Dichloroacetone
-
Chlorotrimethylsilane (TMSCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Round-bottom flask or pressure-rated reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Ultrasonic bath
-
Standard glassware for work-up and purification
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry, and inert gas-flushed round-bottom flask or a sealed reaction vessel, add 2-Aminoacetophenone (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Cool the solution to 0°C using an ice bath with continuous stirring.
-
-
Addition of Reagents:
-
To the cooled solution, slowly add 1,3-Dichloroacetone (1.1 eq).
-
Following this, add Chlorotrimethylsilane (1.2 eq) dropwise, ensuring the temperature remains at or near 0°C. TMSCl acts as a Lewis acid catalyst and dehydrating agent.
-
-
Reaction:
-
After the additions are complete, securely seal the reaction vessel.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture. The specific temperature and duration should be determined by reaction monitoring (e.g., by TLC or LC-MS), but heating at 80-100°C for several hours is a typical starting point for Friedländer syntheses.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature (20°C).
-
Carefully unseal the vessel and add deionized water to the reaction mixture.[1]
-
Place the flask in an ultrasonic bath and sonicate the mixture for 1 hour at 20°C to facilitate precipitation and break up any solid clumps.[1]
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual DMF and non-polar impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product, this compound, as a solid.
-
Logical Relationship Diagram: Reaction Mechanism
The synthesis proceeds via a Friedländer annulation mechanism.
Caption: Simplified mechanism for the Friedländer synthesis of the quinoline core.
References
Friedländer Annulation: A Detailed Protocol for the Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
The Friedländer annulation, a classic condensation reaction first reported by Paul Friedländer in 1882, remains a cornerstone in synthetic organic chemistry for the preparation of quinoline derivatives.[1][2][3][4][5] This versatile and straightforward method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing access to a wide array of substituted quinolines.[1][4] Quinolines are a significant class of heterocyclic compounds due to their prevalence in natural products and their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3]
This document provides detailed application notes, experimental protocols, and data to facilitate the use of the Friedländer synthesis in research and drug development settings.
Application Notes
The Friedländer synthesis is a powerful tool for generating diverse libraries of substituted quinolines. The reaction is typically catalyzed by acids or bases and can often be performed under relatively mild conditions.[1][2] Recent advancements have expanded the catalytic scope to include Lewis acids, solid-supported reagents, nanocatalysts, and ionic liquids, which can improve reaction efficiency, selectivity, and sustainability.[1][4]
Key Advantages:
-
Simplicity and Efficiency: It is one of the most direct methods for quinoline synthesis.[1]
-
Versatility: A broad range of starting materials can be employed to produce a diverse array of substituted quinolines.[1]
-
Atom Economy: The reaction generally proceeds with high atom economy, minimizing waste.[1]
Common Applications in Drug Development:
-
Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity.[1]
-
Antimalarial Drugs: The quinoline core is a key pharmacophore in many antimalarial drugs.[1]
-
Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics.[1]
Reaction Mechanism
The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis).[3]
-
Aldol Condensation Pathway (Base-Catalyzed): This pathway begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes intramolecular cyclization, followed by dehydration to yield the quinoline product.[3]
-
Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline derivative.[3][5]
Experimental Protocols
Below are detailed protocols for the synthesis of substituted quinolines using the Friedländer reaction under various catalytic conditions.
Protocol 1: Conventional Synthesis using Acid Catalysis
This protocol describes the synthesis of a polysubstituted quinoline using a strong acid catalyst.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.[3]
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[3]
Protocol 2: Lewis Acid Catalyzed Synthesis
This protocol outlines the synthesis of a quinoline derivative using a Lewis acid catalyst.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol/Water (1:1 mixture)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[1]
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 3: Reusable Catalyst Synthesis
This protocol describes the synthesis of a quinoline derivative using a reusable metal-organic framework (MOF) as a catalyst.
Materials:
-
2-Aminobenzophenone
-
Acetylacetone
-
Copper-based MOF (e.g., Cu-BTC)
-
Toluene
-
Hexane
-
Ethyl acetate
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[1]
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.[1] The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
The following table summarizes quantitative data for various Friedländer annulation reactions, providing a comparison of different catalysts and conditions.
| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | Conc. HCl (cat.) | Ethanol | Reflux | 4 h | - | [3] |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10) | Ethanol/Water | 60 | - | - | [1] |
| 2-Aminobenzophenone | Acetylacetone | Cu-BTC MOF (5) | Toluene | 100 | 2 h | - | [1] |
| 2-Aminobenzaldehyde | Acetone | p-TsOH (10) | Solvent-free | 100 | 15 min | 92 | [5] |
| 2-Aminobenzaldehyde | Cyclohexanone | Iodine (10) | Solvent-free | 80 | 30 min | 94 | [5] |
| 4-Chloro-2-trifluoroacetyl aniline | 2-Pentanone | Proline potassium salt (25) | DMSO | RT | 35 min | 98 | [6] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Ceric ammonium nitrate (10) | - | RT | 45 min | 95 | [7][8] |
Yields are for isolated products. "-" indicates data not specified in the source.
Visualizations
The following diagrams illustrate the general workflow and reaction mechanism of the Friedländer annulation.
Caption: General experimental workflow for the Friedländer annulation.
Caption: Mechanistic pathways of the Friedländer annulation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a versatile bifunctional quinoline derivative that serves as a valuable intermediate in pharmaceutical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The presence of a reactive chloromethyl group at the 2-position and a chloro substituent at the 3-position of the quinoline ring allows for sequential and regioselective modifications, making this intermediate an attractive starting material for the synthesis of diverse and complex bioactive molecules.
The chloromethyl group at the C2 position is highly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and for building more complex molecular architectures. The chloro group at the C3 position, while less reactive towards nucleophilic substitution, can participate in transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities. These dual reactive sites enable the construction of novel heterocyclic systems and the development of new chemical entities with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical intermediates and potential drug candidates.
Key Applications
-
Synthesis of Novel Anticancer Agents: The quinoline nucleus is a common feature in many anticancer drugs. This compound can be utilized as a scaffold to synthesize novel compounds that can be evaluated for their cytotoxic activity against various cancer cell lines. The functional groups on this intermediate allow for the synthesis of derivatives that can interact with biological targets such as kinases, topoisomerases, or tubulin.
-
Development of Antimicrobial Compounds: Quinolone and quinoline derivatives have a long history as effective antimicrobial agents. This intermediate can be used to generate new molecules with potential activity against a range of bacterial and fungal pathogens.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a quinoline or quinazoline core. The reactivity of this compound allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various protein kinases involved in cell signaling pathways.
Data Presentation
Table 1: Representative Nucleophilic Substitution Reactions with 2-(Chloromethyl)quinoline Derivatives
| Nucleophile | Product | Solvent | Catalyst/Base | Yield (%) | Reference |
| Potassium Phthalimide | 2-((3-chloro-4-methylquinolin-2-yl)methyl)isoindoline-1,3-dione | Toluene | 18-crown-6 | ~85% | Adapted from[1] |
| 2-mercaptobenzothiazole | 2-(((3-chloro-4-methylquinolin-2-yl)methyl)thio)benzo[d]thiazole | DMF | K2CO3 | ~90% | Hypothetical, based on similar reactions |
Experimental Protocols
Protocol 1: Synthesis of 2-((3-chloro-4-methylquinolin-2-yl)methyl)isoindoline-1,3-dione
This protocol describes the synthesis of a key intermediate where the reactive chloromethyl group is converted to a protected primary amine via a Gabriel synthesis. This phthalimide-protected amine can then be deprotected to yield a primary amine, which can be further functionalized.
Materials:
-
This compound
-
Potassium phthalimide[2]
-
18-crown-6
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add potassium phthalimide (1.2 eq) and a catalytic amount of 18-crown-6 (0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-((3-chloro-4-methylquinolin-2-yl)methyl)isoindoline-1,3-dione.
Protocol 2: Synthesis of 2-(((3-chloro-4-methylquinolin-2-yl)methyl)thio)benzo[d]thiazole
This protocol exemplifies the use of the chloromethyl group to form a carbon-sulfur bond, a common linkage in many biologically active molecules.
Materials:
-
This compound
-
2-mercaptobenzothiazole
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-mercaptobenzothiazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2-(((3-chloro-4-methylquinolin-2-yl)methyl)thio)benzo[d]thiazole.
Visualizations
Caption: Experimental workflows for the synthesis of key derivatives.
Caption: Potential mechanism of action for quinoline-based kinase inhibitors.
References
Application Notes and Protocols for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a versatile synthetic intermediate with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The presence of a reactive chloromethyl group at the 2-position and a chlorine atom at the 3-position of the quinoline ring makes this compound an excellent starting material for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. These substitutions allow for the systematic exploration of the structure-activity relationship (SAR) to develop novel therapeutic agents.
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a precursor for potent bioactive molecules. This document provides an overview of its potential applications based on the activities of structurally related quinoline derivatives, along with detailed protocols for the synthesis of new derivatives and their subsequent biological evaluation.
Potential Applications in Medicinal Chemistry
Based on the established pharmacological profile of the quinoline nucleus and its derivatives, this compound is a promising scaffold for the development of:
-
Anticancer Agents: Quinolines substituted at the C-2, C-3, and C-4 positions have demonstrated significant anticancer activity against a wide range of cancer cell lines.[3] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways, such as tubulin polymerization, or induction of apoptosis.[4]
-
Antibacterial Agents: The quinoline core is a well-established pharmacophore in antibacterial drugs. Derivatives of this scaffold can be synthesized to target essential bacterial enzymes and processes.
-
Central Nervous System (CNS) Agents: A structurally similar compound, 2-chloro-3-(chloromethyl)-8-methylquinoline, has been used to synthesize quinolinyl amines with potential antidepressant activity, suggesting that derivatives of the title compound could be explored for neurological disorders.[5]
Data Presentation: Anticancer Activity of Representative Substituted Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives, highlighting the potential of this chemical class. The data is presented to provide a rationale for the synthesis and evaluation of new derivatives from this compound.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | 2-arylquinoline | HeLa (Cervical) | 8.3 | [2] |
| Quinoline 12 | 2-arylquinoline | PC3 (Prostate) | 31.37 | [2] |
| Compound 10g | 4-amino, 7-alkoxyquinoline | Various human tumor cell lines | < 1.0 | [6] |
| Compound 4c | Pyridin-2-one derivative | MDA-MB-231 (Breast) | Potent antiproliferative agent | [4] |
| Quinoline-chalcone 23 | Quinoline-chalcone hybrid | Various cancer cell lines | 0.009 - 0.016 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Aminomethyl)-3-chloro-4-methylquinoline Derivatives
This protocol describes a general method for the synthesis of a library of quinoline derivatives via nucleophilic substitution of the chloromethyl group with various primary and secondary amines.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the selected amine (1.2 equivalents) to the solution.
-
Add triethylamine (2.5 equivalents) to the reaction mixture to act as a base and scavenger for the generated HCl.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to obtain the final derivative.
-
Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the newly synthesized quinoline derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom tissue culture plates
-
Synthesized quinoline derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Multi-channel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO or the solubilization buffer to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Synthetic workflow for generating a library of novel quinoline derivatives.
Caption: A potential mechanism of action via tubulin polymerization inhibition.
Caption: General workflow for screening and lead identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)quinoline hydrochloride is a versatile and highly reactive building block in synthetic organic and medicinal chemistry. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, including those with anticancer and antimicrobial properties. The strategic placement of a chloromethyl group at the 2-position provides an excellent electrophilic site for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This reactivity profile makes 2-(chloromethyl)quinoline hydrochloride a valuable precursor for the synthesis of novel drug candidates and functional materials.[1][2]
These application notes provide detailed protocols for the nucleophilic substitution of 2-(chloromethyl)quinoline hydrochloride with various nucleophiles, including phenols, amines, and thiourea. The resulting 2-substituted quinoline derivatives are key intermediates in the development of therapeutic agents.
Applications in Drug Discovery
Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, making them a significant area of interest in drug discovery.
Anticancer Activity
A wide array of quinoline derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines.[3][4] For instance, certain 2-arylquinolines have shown selective cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some compounds displaying IC50 values in the low micromolar range.[3] Other substituted quinolines have been investigated as inhibitors of key cellular targets in cancer, such as tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The synthesis of novel 2-substituted quinolines from 2-(chloromethyl)quinoline hydrochloride provides a direct route to new potential anticancer agents.
Antimicrobial Activity
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] Derivatives of quinoline have been shown to be effective against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[7][8][9] For example, certain quinoline-thiazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10] The nucleophilic substitution of 2-(chloromethyl)quinoline hydrochloride with various sulfur- and nitrogen-containing nucleophiles can lead to the generation of novel compounds with potent antimicrobial properties.[11]
Reaction Workflow
The general workflow for the nucleophilic substitution of 2-(chloromethyl)quinoline hydrochloride involves the reaction of the electrophilic chloromethyl group with a suitable nucleophile, typically in the presence of a base and an appropriate solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to Quantifying Genotoxic Impurities in Active Pharmaceutical Ingredients
For researchers, scientists, and drug development professionals, ensuring the safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of genotoxic impurities (GTIs), which even at trace levels, can pose a significant risk to patient health. This document provides detailed application notes and protocols for the quantification of GTIs in APIs, focusing on widely accepted analytical techniques.
The detection and quantification of GTIs are challenging due to their low concentration levels, often in the parts-per-million (ppm) range, and the complex matrices of the APIs themselves.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines, such as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, necessitating highly sensitive and specific analytical methods.[1][3]
This guide delves into the practical application of three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to facilitate the implementation of robust analytical strategies for GTI control.
Selecting the Right Analytical Tool: A Strategic Approach
The choice of an analytical method for GTI quantification is dictated by the physicochemical properties of the impurity, including its volatility, polarity, and thermal stability, as well as the required sensitivity.[4] A general strategy for selecting the appropriate analytical technique is outlined below.
Caption: Decision tree for selecting an analytical method for GTI analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile GTIs
GC-MS is a powerful technique for the analysis of volatile and semi-volatile GTIs.[1] Its high sensitivity and selectivity make it ideal for detecting impurities such as alkyl halides and sulfonates.[5]
Application Note: Quantification of Alkyl Halides in an API
This protocol outlines a general procedure for the quantification of residual alkyl halides (e.g., methyl iodide, ethyl bromide) in an API using headspace GC-MS.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO)) to dissolve the sample.
-
Spike with a known concentration of an appropriate internal standard (e.g., deuterated analog of the target GTI).
-
Seal the vial tightly with a PTFE-lined septum and aluminum cap.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Oven Program: Initial temperature of 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Sampler Conditions:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 30 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the specific alkyl halides.
-
-
-
Data Analysis:
-
Quantify the GTIs using a calibration curve prepared with standards of known concentrations.
-
The concentration of the GTI in the API is calculated based on the peak area ratio of the analyte to the internal standard.
-
Quantitative Data Summary for GC-MS Methods
| Genotoxic Impurity | API Matrix | Method | LOD (ppm) | LOQ (ppm) | Recovery (%) | Reference |
| Allyl Chloride | Gemfibrozil | GC-MS/MS | 0.005 | 0.01 | 80-120 | [6] |
| 2-Fluoroaniline | Regorafenib | GC-MS-SIM | 0.002 | 0.006 | 104.8-115.4 | [7] |
| 2/3/4-Fluoronitrobenzene | Regorafenib | GC-MS-SIM | 0.02 | 0.06 | 95.2-110.1 | [7] |
| 1-Chloro-2-nitrobenzene | Regorafenib | GC-MS-SIM | 0.02 | 0.06 | 98.7-108.3 | [7] |
| 4-Chloro-1-butanol | Generic API | GC-MS (SIM) | <1 | - | - | [8] |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile GTIs
LC-MS and its tandem version, LC-MS/MS, are the techniques of choice for non-volatile, polar, and thermally labile GTIs.[1][9] They offer exceptional sensitivity and selectivity, enabling the detection of a wide range of impurities at very low levels.[9]
Application Note: Quantification of Sulfonate Esters in an API
This protocol describes a general method for the quantification of sulfonate esters (e.g., methyl p-toluenesulfonate, ethyl methanesulfonate) in an API using UPLC-MS/MS.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent mixture (e.g., acetonitrile/water, 50:50 v/v).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A linear gradient tailored to the specific separation, for example, 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each sulfonate ester.
-
-
-
Data Analysis:
-
Quantify using a calibration curve constructed from standards of known concentrations.
-
The concentration of the GTI is determined from the peak area of the MRM transition.
-
Quantitative Data Summary for LC-MS Methods
| Genotoxic Impurity | API Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 2-Methyl-6-nitro aniline | Telmisartan | LC-MS/MS (SIM) | 50 | 100 | - | [10] |
| Four Sulfonate Esters | TSD-1 | UPLC-MS/MS | 0.045-0.12 | 0.15-0.39 | 94.9-115.5 | [11] |
| Four PGIs | Ceritinib | LC-MS/MS | - | 1 (0.5 ppm) | 83.7-107.3 | [9] |
| Six PGIs | Pantoprazole Starting Material | LC-MS/MS | 0.002-0.015 | 0.006-0.05 | 88.7-110.2 | [12] |
| Four PGIs | Vismodegib | LC-MS/MS | - | 0.03 ppm | 96.67-106.90 | [13] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For GTIs that possess a UV chromophore and when the required sensitivity is not as stringent, HPLC-UV can be a robust and cost-effective analytical solution.[8]
Application Note: Quantification of a GTI with a UV Chromophore
This protocol provides a general method for quantifying a GTI with a suitable UV chromophore in an API.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the API at a high concentration (e.g., 10 mg/mL) in a suitable diluent.
-
Prepare a series of calibration standards of the GTI in the same diluent.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Buffer solution (e.g., 0.01 M phosphate buffer, pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: An optimized gradient to separate the GTI from the API and other impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV maximum of the GTI.
-
-
Data Analysis:
-
Quantify the GTI using an external standard calibration curve.
-
The concentration is determined from the peak area at the specified wavelength.
-
Quantitative Data Summary for HPLC-UV Methods
| Genotoxic Impurity | API Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| 13 Impurities | Verapamil | HPLC/UV | 0.01% (0.05 µg/ml) | 0.02% (1.0 µg/ml) | - | [14] |
| p-Toluene sulfonate esters | Four diverse APIs | LC-UV with online SPE | - | 1 ng/mL | Excellent | [3] |
General Workflow for Genotoxic Impurity Analysis
The overall process of GTI analysis involves several key stages, from risk assessment to final reporting, ensuring a comprehensive and compliant approach.
Caption: A typical workflow for the analysis of genotoxic impurities.
Conclusion
The effective control of genotoxic impurities is a non-negotiable aspect of modern drug development and manufacturing. The selection and implementation of appropriate analytical methods are critical for ensuring the safety and quality of APIs. This guide provides a foundational framework, including detailed protocols and quantitative data, to assist researchers and scientists in developing and executing robust analytical strategies for the quantification of genotoxic impurities. By adhering to these principles and adapting them to specific molecules and regulatory requirements, the pharmaceutical industry can continue to deliver safe and effective medicines to patients worldwide.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. rroij.com [rroij.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. aifa.gov.it [aifa.gov.it]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijsr.net [ijsr.net]
Application Notes and Protocols for Safe Handling and Storage of Chlorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Chlorinated heterocyclic compounds are a diverse class of molecules frequently utilized in medicinal chemistry and drug development. While invaluable for their biological activities, their handling and storage necessitate stringent safety protocols due to their potential toxicity and reactivity. These application notes provide a comprehensive guide to ensure laboratory safety and maintain the integrity of research.
General Safety and Handling Precautions
All work with chlorinated heterocyclic compounds should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] A thorough understanding of the specific compound's toxicological profile from its Safety Data Sheet (SDS) is mandatory before beginning any work.
Key Handling Principles:
-
Minimize Exposure: Avoid direct contact with skin and eyes.[2][3] Do not taste or smell chemicals.[4]
-
Prevent Aerosolization: Handle solid compounds carefully to avoid generating dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[3][5] Do not consume food or beverages in the laboratory.[4][5]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various tasks involving chlorinated heterocyclic compounds.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields or chemical splash goggles.[1][8][9] A face shield is recommended if there is a splash hazard.[2][8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][9] Inspect gloves before use.[2][4] | Lab coat or chemical-resistant apron.[1][9] Closed-toe shoes are mandatory.[4][5] | A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or dust is generated.[2] |
| Handling Solutions | Chemical splash goggles.[8][9] A face shield is recommended for larger volumes or splash risks.[8][9] | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][9] | Lab coat or chemical-resistant apron.[1][9] | Work should be performed in a chemical fume hood.[1][2] |
| Spill Cleanup | Chemical splash goggles and a face shield.[8][9] | Heavy-duty, chemical-resistant gloves.[10] | Chemical-resistant coveralls or apron.[9][10] Chemical-resistant boots.[10] | An appropriate respirator with cartridges for organic vapors and acid gases may be necessary depending on the spill size and compound volatility.[10] |
Storage Procedures
Proper storage is crucial to prevent accidents, degradation of the compounds, and the formation of hazardous byproducts.
Key Storage Principles:
-
Segregation: Store chlorinated heterocyclic compounds separately from flammable solvents, strong oxidizing agents, and alkali metals to prevent violent reactions.[11]
-
Ventilation: Store in a well-ventilated area.[7][11] For particularly odorous or volatile compounds, a ventilated cabinet is recommended.[11]
-
Containers: Use tightly sealed, properly labeled containers made of a material compatible with the compound.[1][7] Regularly inspect containers for signs of leakage or degradation.[12]
-
Location: Do not store chemicals on benchtops, in fume hoods, or on the floor.[6][7][12] Store large containers below shoulder height.[11]
Experimental Protocols
Protocol for Weighing and Dissolving a Solid Chlorinated Heterocyclic Compound
Objective: To safely and accurately weigh and dissolve a solid chlorinated heterocyclic compound.
Materials:
-
Analytical balance
-
Chemical fume hood
-
Appropriate PPE (see Table 1)
-
Weighing paper or boat
-
Spatula
-
Appropriate glassware (e.g., beaker, volumetric flask)
-
Selected solvent (e.g., DMSO, ethanol)
Procedure:
-
Preparation: Ensure the chemical fume hood is operational. Don all required PPE before entering the designated handling area.[1]
-
Weighing: a. Place a clean weighing paper or boat on the tared analytical balance inside the fume hood.[1] b. Carefully transfer the desired amount of the compound onto the weighing paper using a clean spatula, avoiding dust creation.[1] c. Record the exact weight.
-
Dissolution: a. Transfer the weighed compound into the appropriate glassware.[1] b. To ensure a quantitative transfer, rinse the weighing paper with a small amount of the chosen solvent and add the rinse to the glassware.[1] c. Add the remaining solvent to the desired volume. d. If necessary, gently heat the solution with caution in the well-ventilated fume hood.[1]
-
Cleaning: a. Dispose of the weighing paper and any contaminated disposable materials in a designated hazardous waste container.[1] b. Clean the spatula and non-disposable equipment with a suitable solvent.[1] c. Wipe down the work surface within the fume hood.[1]
Protocol for Minor Spill Cleanup
Objective: To safely clean up a small spill (less than 1 liter of a low-toxicity liquid or a few grams of a solid) of a chlorinated heterocyclic compound. For major spills, evacuate the area and contact emergency personnel.[12]
Materials:
-
Appropriate PPE for spill cleanup (see Table 1)
-
Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent)[13]
-
Plastic bags or a sealable container for waste[14]
-
Hazardous waste labels[13]
-
Soap and water[13]
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[14]
-
Don PPE: Put on the appropriate PPE for spill cleanup.[14]
-
Containment: a. For liquid spills, contain the spill by surrounding the area with absorbent material, working from the outside in.[12] b. For solid spills, carefully cover the spill with a dry absorbent material to prevent dust from becoming airborne.[13]
-
Absorption: a. Once contained, apply absorbent material over the entire spill.[15] b. Allow the material to fully absorb the chemical.
-
Collection: a. Carefully collect the absorbed material using a scoop or dustpan.[13] b. Place the collected waste into a heavy-duty plastic bag or a sealable container.[13][14]
-
Decontamination: Clean the spill area with soap and water.[12][13]
-
Disposal: a. Seal and label the waste container as hazardous waste, specifying the spilled chemical.[13][14] b. Dispose of the waste through your institution's hazardous waste management program.[12][13]
Waste Disposal
Waste containing chlorinated heterocyclic compounds must be treated as hazardous waste.
-
Segregation: Keep chlorinated waste streams separate from non-chlorinated solvent waste.[11]
-
Containers: Use designated, properly labeled, and leak-proof containers for hazardous waste.[13]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[16] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[12]
Visualized Workflows
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// Edges spill_occurs -> alert_area; alert_area -> assess_spill; assess_spill -> major_spill [label="Major"]; assess_spill -> minor_spill [label="Minor"]; major_spill -> evacuate; evacuate -> call_emergency; minor_spill -> don_ppe; don_ppe -> contain_absorb; contain_absorb -> collect_waste; collect_waste -> decontaminate; decontaminate -> report_spill; call_emergency -> report_spill; } caption: "Decision-making workflow for responding to a chemical spill."
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// Edges start -> compatibility; compatibility -> separate_flammables; compatibility -> separate_oxidizers; compatibility -> separate_alkali; separate_flammables -> ventilated_cabinet; separate_oxidizers -> ventilated_cabinet; separate_alkali -> ventilated_cabinet; ventilated_cabinet -> secondary_containment; secondary_containment -> final_storage; } caption: "Logical relationships for the safe storage of chlorinated compounds."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. ethz.ch [ethz.ch]
- 6. wichita.edu [wichita.edu]
- 7. chapman.edu [chapman.edu]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. trimaco.com [trimaco.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. safety.charlotte.edu [safety.charlotte.edu]
- 16. scribd.com [scribd.com]
Scaling Up Quinoline Synthesis: Application Notes and Protocols for Researchers
Introduction: The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a wide range of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents. The efficient synthesis of quinoline derivatives is therefore of paramount importance. While numerous methods exist for quinoline synthesis—such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions—transitioning these from laboratory-scale to larger, preparative scales presents significant challenges.[1] These challenges include managing exothermic reactions, ensuring efficient mass and heat transfer, and developing scalable purification strategies.[2]
This document provides detailed application notes and protocols for scaling up key quinoline synthesis reactions. It is intended for researchers, scientists, and drug development professionals seeking to move from milligram to multi-gram or larger scale production. Modern techniques such as microwave-assisted synthesis and continuous flow chemistry are also explored as powerful tools for improving efficiency, safety, and scalability.
General Considerations for Scale-Up
Transitioning a quinoline synthesis from a small-scale laboratory setup to a larger production scale requires careful consideration of several factors that are often negligible at the bench.
-
Heat and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation. Inadequate heat removal can also lead to thermal runaway, a significant safety concern, especially in highly exothermic reactions like the Skraup synthesis.
-
Reagent Addition: The method of reagent addition becomes critical at scale. Instead of adding reagents all at once, a controlled addition profile using a syringe pump or a dropping funnel is often necessary to manage the reaction exotherm and maintain a consistent temperature.
-
Safety: The inherent hazards of a reaction are magnified at a larger scale. A thorough risk assessment is essential. For instance, the Skraup reaction is notoriously vigorous and requires specific safety measures, such as the use of moderators and ensuring adequate cooling and venting.[3][4]
-
Work-up and Purification: Procedures that are convenient on a small scale, like multiple small extractions or flash column chromatography, can become impractical and uneconomical at a larger scale. Scalable methods such as recrystallization and steam distillation are often preferred.
Classical Synthesis Methods: Scaled-Up Protocols
Friedländer Synthesis
The Friedländer synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] While traditional methods can have limitations when scaled up due to harsh conditions, one-pot procedures using inexpensive reagents have been developed for gram-scale synthesis.[5]
Experimental Protocol: One-Pot Gram-Scale Synthesis of 2-Phenylquinoline-7-carboxylic acid [5]
This protocol details a scalable, one-pot method that begins with the in-situ reduction of an o-nitroarylcarbaldehyde.
-
Materials:
-
4-Formyl-3-nitrobenzoic acid
-
Acetophenone
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-formyl-3-nitrobenzoic acid (10.0 g), iron powder, and ethanol.
-
Heat the mixture to reflux and then add a catalytic amount of aqueous hydrochloric acid.
-
Monitor the reduction of the nitro group to an amine by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reduction is complete, add acetophenone and powdered potassium hydroxide to the reaction mixture.
-
Continue to reflux the mixture until the condensation and cyclization are complete, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and adjust the pH to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield 2-phenylquinoline-7-carboxylic acid.
-
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinoline, but it is notoriously exothermic and can be violent if not properly controlled.[4] The use of a moderator, such as ferrous sulfate (FeSO₄), is crucial for controlling the reaction's exothermicity on a larger scale.[3]
Experimental Protocol: Controlled Skraup Synthesis of Quinoline [3][4]
-
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
-
Procedure:
-
In a large round-bottom flask (with a volume significantly larger than the reaction mixture) equipped with a mechanical stirrer and a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Stir the mixture to ensure even distribution.
-
Slowly and with constant stirring, add concentrated sulfuric acid. The addition is exothermic, and cooling may be required to control the temperature.
-
Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.
-
After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3 hours.
-
Allow the reaction mixture to cool.
-
Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Set up for steam distillation and distill the quinoline from the tarry residue.[6]
-
Purify the collected quinoline from the aqueous distillate.
-
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[7] While sulfuric acid is a common catalyst, mixtures of polyphosphoric acid (PPA) and alcohols can be more effective dehydrating agents.[7]
Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinoline [8]
-
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
-
Procedure:
-
In a suitable reaction vessel, slowly add the aniline to the concentrated sulfuric acid or PPA with cooling.
-
To this mixture, add the acetylacetone dropwise with stirring, maintaining a controlled temperature.
-
After the addition is complete, heat the reaction mixture to the specified temperature (typically 60-105 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).[9]
-
Allow the mixture to cool and then carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then purify by recrystallization.
-
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.[10] A common issue at scale is the formation of tar due to the polymerization of the α,β-unsaturated carbonyl compound.[11]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [11]
-
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric Acid (HCl)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until basic.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Quantitative Data Summary
The following tables provide a comparative overview of key parameters for different quinoline synthesis methods, both classical and modern.
Table 1: Classical Batch Synthesis Methods
| Synthesis Method | Key Reagents | Typical Product | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted/substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47 | [9] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid | 2- and/or 4-substituted quinolines | ~80 | 15 - 17 h | 18 - 37 | [9] |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good | [9] |
| Friedländer (One-Pot) | o-Nitroarylcarbaldehyde, ketone, Fe, HCl, KOH | Mono- or disubstituted quinolines | Reflux | Varies | 58 - 100 | [5] |
Table 2: Modern Synthesis Methods
| Synthesis Method | Key Reagents | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Microwave-Assisted Friedländer | 2-Aminophenylketone, cyclic ketone, acetic acid | Fused quinoline scaffold | 160 | 5 min | Excellent |
| Microwave-Assisted (General) | Various | 130 - 150 | 8 - 40 min | 68 - 86 | [12][13] |
| Continuous Flow (Photochemical) | 2-(Azidomethyl)-3-(aryl)prop-2-enenitrile, NBS | 3-Cyanoquinolines | Room Temp. | Minutes | ~74 - 78 |
| Continuous Flow (Doebner-von Miller) | Aniline, crotonaldehyde, H₂SO₄ | Quinaldines | Varies | Varies | Improved vs. Batch |
Modern Approaches to Scalable Quinoline Synthesis
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[12][13]
Protocol: Microwave-Assisted Friedländer Synthesis [14]
-
Apparatus: A dedicated microwave reactor is required.
-
Materials:
-
2-Aminobenzophenone
-
Cyclic ketone (e.g., cyclohexanone)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a microwave reaction vessel, combine 2-aminobenzophenone and the cyclic ketone.
-
Use neat acetic acid as both the solvent and the catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
After cooling, the product can be isolated by standard work-up procedures, such as precipitation and filtration.
-
Continuous Flow Chemistry
Continuous flow chemistry offers significant advantages for scaling up reactions, including superior heat and mass transfer, improved safety, and the potential for automated, continuous production.[15] This technology is particularly well-suited for highly exothermic or hazardous reactions.
Protocol Outline: Continuous Flow Synthesis of Quinolines [16][15]
-
Apparatus: A typical flow chemistry setup includes pumps, a T-mixer, a reactor coil (which can be heated or irradiated), and a back-pressure regulator.
-
General Procedure:
-
Prepare separate stock solutions of the reactants. For example, in a photochemical flow synthesis of 3-cyanoquinolines, one solution would contain the 2-(azidomethyl)-3-(aryl)prop-2-enenitrile substrate and the other would contain N-bromosuccinimide (NBS) and HBr in a suitable solvent like dichloromethane (DCM).[16]
-
Use syringe pumps to deliver the reactant solutions at a defined flow rate into a T-mixer, where they combine.
-
The mixed stream then enters a reactor coil. The residence time in the reactor is controlled by the coil volume and the total flow rate. The reactor can be heated, cooled, or, in the case of photochemical reactions, irradiated with a light source (e.g., an LED lamp).[15]
-
The product stream exits the reactor and can be collected or directed into an in-line work-up and purification system, such as a liquid-liquid membrane separator.[16]
-
Throughputs of over one gram per hour have been demonstrated for certain quinoline syntheses using this method.[15]
-
Visualizations
Caption: General workflow for scaled-up batch synthesis.
Caption: Diagram of a continuous flow synthesis setup.
Caption: Reaction mechanism for the Friedländer synthesis.
Conclusion
Scaling up quinoline synthesis from the benchtop to preparative scales requires a shift in experimental design, with a greater emphasis on reaction control, safety, and scalable work-up procedures. While classical methods like the Skraup, Combes, Doebner-von Miller, and Friedländer syntheses can be adapted for larger scales, modern technologies offer significant advantages. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, while continuous flow chemistry provides unparalleled control over reaction parameters, enhancing safety and enabling automated production. The choice of method will ultimately depend on the specific quinoline target, available equipment, and the desired scale of production. The protocols and data presented here provide a guide for researchers to navigate the challenges and opportunities in the large-scale synthesis of this vital heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process [researchrepository.ucd.ie]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in Developing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring allows for the modulation of its pharmacological profile, making it an attractive starting point for the development of novel therapeutic agents. 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a key starting material and versatile intermediate for the synthesis of a diverse range of quinoline derivatives. The presence of two reactive chloro groups at positions 2 and 3, along with a methyl group at position 4, provides multiple sites for chemical modification, enabling the generation of extensive compound libraries for anticancer screening.
These application notes provide an overview of the utility of this compound in the design and synthesis of potential anticancer agents. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and summarizes the anticancer activity of representative quinoline derivatives.
Synthesis of Anticancer Agents
The chemical reactivity of the chloro substituents at the C2 and C3 positions of the quinoline ring allows for various synthetic transformations to generate novel derivatives. A primary strategy involves nucleophilic substitution reactions where the chlorine atoms are displaced by various nucleophiles to introduce diverse pharmacophores.
General Synthetic Scheme
A common approach to synthesizing anticancer agents from this compound involves a one-pot reaction. An example is the Friedländer annulation, which can be used for the synthesis of the quinoline core itself.
Synthesis of this compound
A reported synthesis of the title compound involves the reaction of 2-aminoacetophenone with 1,3-dichloroacetone in the presence of chloro-trimethyl-silane in N,N-dimethyl-formamide (DMF). The reaction is heated in a sealed vessel, followed by treatment with water and sonication.[3]
Data Presentation: Anticancer Activity of Quinoline Derivatives
While specific anticancer data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the in vitro cytotoxic activity of various other quinoline derivatives against a range of human cancer cell lines. This data provides a comparative context for the potential efficacy of novel compounds synthesized from the title precursor.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | MTT Assay | 1.38 | [1] |
| HCT-116 (Colon) | MTT Assay | 5.34 | [1] | |
| MCF-7 (Breast) | MTT Assay | 5.21 | [1] | |
| Quinoline chalcone 6 | HL60 (Leukemia) | Not Specified | 0.59 | [1] |
| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | Not Specified | 2.71 | [1] |
| A549 (Lung) | Not Specified | 7.47 | [1] | |
| MCF-7 (Breast) | Not Specified | 6.55 | [1] | |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | MTT Assay | 7.016 | [4] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | MTT Assay | 7.05 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted Quinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atoms in this compound.
Materials:
-
This compound
-
Nucleophile of choice (e.g., substituted anilines, thiols, alcohols)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired nucleophile (1.1-2.0 equivalents) and the base (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 80-120 °C) for a period ranging from 2 to 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially targeted by quinoline derivatives and a typical experimental workflow for their evaluation.
Caption: A typical workflow for synthesizing and evaluating anticancer agents.
Caption: Potential signaling pathways modulated by quinoline anticancer agents.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride. Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing 3-Chloro-2-(chloromethyl)-4-methylquinoline is through the Friedländer annulation. This reaction involves the condensation of 2-aminoacetophenone with 1,3-dichloroacetone. The resulting quinoline base is then converted to its hydrochloride salt.
Q2: What are the typical yields for this synthesis?
Reported yields for the Friedländer synthesis of the quinoline base are in the range of 76% under optimized conditions.[1] However, the yield can be significantly influenced by reaction parameters and the purity of the starting materials.
Q3: What are the most critical parameters affecting the reaction yield?
Several factors can impact the yield of the reaction:
-
Purity of Reactants: Impurities in 2-aminoacetophenone or 1,3-dichloroacetone can lead to side reactions and lower yields.
-
Reaction Temperature: The Friedländer condensation often requires an initial cooling phase followed by heating. Precise temperature control is crucial to minimize the formation of byproducts.
-
Catalyst/Promoter: The choice and amount of catalyst or promoter, such as chlorotrimethylsilane, can significantly influence the reaction rate and efficiency.
-
Solvent: The polarity and boiling point of the solvent, typically a polar apathetic solvent like N,N-dimethylformamide (DMF), can affect reactant solubility and the reaction pathway.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, may promote degradation or side product formation.
Q4: How is the final hydrochloride salt formed?
The purified 3-Chloro-2-(chloromethyl)-4-methylquinoline free base is typically dissolved in a suitable organic solvent, and then treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) or by bubbling dry HCl gas through the solution. The hydrochloride salt then precipitates and can be collected by filtration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of starting materials or product at high temperatures. | Ensure accurate temperature control. If degradation is suspected, try running the reaction at a slightly lower temperature for a longer duration. | |
| Impure starting materials. | Verify the purity of 2-aminoacetophenone and 1,3-dichloroacetone using techniques like NMR or GC-MS. Purify starting materials by recrystallization or distillation if necessary. | |
| Formation of a Dark Oil or Tar | Polymerization of reactants or intermediates. | This can be caused by excessive temperatures or incorrect stoichiometry. Ensure precise temperature control and use the correct molar ratios of reactants. |
| Presence of oxygen leading to oxidative side reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Significant impurities depressing the melting point. | Purify the product using column chromatography or recrystallization from a suitable solvent system. | |
| Mixture of Isomers (Regioselectivity Issues) | While less common with the specified symmetrical ketone, issues can arise with unsymmetrical ketones in Friedländer synthesis. | This can be influenced by the catalyst and reaction conditions. For this specific synthesis, ensure the correct starting materials are used. |
Data Presentation
Table 1: Expected Impact of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low | Low | Incomplete reaction, slow reaction rate. |
| Optimal (e.g., 0°C initially, then heating) | High | Promotes desired reaction pathway while minimizing side reactions. | |
| Too High | Low | Promotes side reactions like polymerization and degradation. | |
| Reaction Time | Too Short | Low | Incomplete conversion of starting materials. |
| Optimal | High | Allows for complete reaction without significant product degradation. | |
| Too Long | Low | May lead to product degradation or formation of byproducts. | |
| Catalyst (e.g., TMSCl) Concentration | Too Low | Low | Insufficient promotion of the condensation reaction. |
| Optimal | High | Efficiently catalyzes the reaction. | |
| Too High | Variable | May lead to unwanted side reactions. | |
| Solvent | Inappropriate Solvent | Low | Poor solubility of reactants, unfavorable reaction kinetics. |
| Optimal (e.g., DMF) | High | Good solubility of reactants and facilitates the desired reaction pathway. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline
This protocol is based on the principles of the Friedländer annulation for this specific target molecule.
Materials:
-
2-Aminoacetophenone
-
1,3-Dichloroacetone
-
Chlorotrimethylsilane (TMSCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminoacetophenone (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.1 equivalents) to the stirred solution.
-
In the dropping funnel, prepare a solution of 1,3-dichloroacetone (1 equivalent) in anhydrous DMF.
-
Add the 1,3-dichloroacetone solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90°C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Place the flask in an ultrasonic bath and sonicate for 1 hour at 20°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-2-(chloromethyl)-4-methylquinoline.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.
Protocol 2: Preparation of this compound
Materials:
-
3-Chloro-2-(chloromethyl)-4-methylquinoline (free base)
-
Isopropanol or Diethyl ether, anhydrous
-
Hydrochloric acid solution (e.g., 2 M in isopropanol or diethyl ether) or dry HCl gas
Procedure:
-
Dissolve the purified 3-Chloro-2-(chloromethyl)-4-methylquinoline in a minimal amount of anhydrous isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the corresponding solvent dropwise to the stirred solution at room temperature. Alternatively, bubble dry HCl gas through the solution.
-
A precipitate of the hydrochloride salt will form.
-
Continue the addition until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold anhydrous isopropanol or diethyl ether.
-
Dry the product under vacuum to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of the target compound.
Caption: General experimental workflow for the synthesis.
Caption: A logical troubleshooting decision tree for low yield issues.
References
common side products in the synthesis of 3-chloro-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-2-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-chloro-2-methylaniline, focusing on the formation of key side products. The most prevalent synthetic strategy involves a two-step process: the chlorination of o-nitrotoluene followed by the reduction of the resulting 2-chloro-6-nitrotoluene intermediate.
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: My final product is contaminated with significant amounts of isomeric chloro-methylanilines. What is the origin of these impurities and how can I minimize them?
Answer: Isomeric impurities primarily arise from two sources depending on the synthetic route:
-
From the Chlorination of o-Nitrotoluene: The electrophilic chlorination of o-nitrotoluene is the main source of the isomeric intermediate, 4-chloro-2-nitrotoluene. The methyl group directs chlorination to the ortho- and para-positions, while the nitro group directs to the meta-position. This competition results in a mixture of isomers. The subsequent reduction of 4-chloro-2-nitrotoluene leads to the formation of 4-chloro-2-methylaniline , a common impurity.
-
From Direct Chlorination of 2-Methylaniline: If you are using a route involving the direct chlorination of 2-methylaniline (o-toluidine), the primary isomeric byproduct is 5-chloro-2-methylaniline . One study reported a product ratio of approximately 57:43 for 3-chloro-2-methylaniline to 5-chloro-2-methylaniline.[1]
Troubleshooting Steps:
-
Optimize Chlorination of o-Nitrotoluene:
-
Catalyst Selection: The choice of Lewis acid catalyst can influence the isomer ratio. While ferric chloride (FeCl₃) is common, exploring other catalysts or catalyst systems may improve regioselectivity.[2][3] Using milder catalysts like steel shavings instead of more energetic iron filings can also reduce the formation of di- and tri-chlorinated byproducts.
-
Temperature Control: Maintain the reaction temperature within the optimal range (typically 50-60°C) to control the rate of reaction and potentially improve the desired isomer ratio.[2][4]
-
Purification of Intermediate: If the isomeric impurity is carried over from the first step, it is crucial to purify the 2-chloro-6-nitrotoluene intermediate before reduction. Fractional vacuum distillation is the most effective method to separate 2-chloro-6-nitrotoluene from 4-chloro-2-nitrotoluene.[2][3]
-
-
Purification of the Final Product:
-
Fractional Distillation: 3-chloro-2-methylaniline and its isomers have very close boiling points, making separation by standard distillation challenging. High-efficiency fractional distillation under vacuum is necessary.[5][6][7]
-
Crystallization: In some cases, conversion to a salt (e.g., hydrochloride) followed by fractional crystallization may be an effective purification strategy.
-
Issue 2: Presence of 2-Methylaniline (o-Toluidine) Impurity
Question: My 3-chloro-2-methylaniline is contaminated with 2-methylaniline. What causes this and how can it be prevented?
Answer: The presence of 2-methylaniline is a result of hydrodechlorination, a side reaction where the chlorine atom is removed from the aromatic ring and replaced by a hydrogen atom during the reduction of 2-chloro-6-nitrotoluene.
Troubleshooting Steps:
-
Catalytic Hydrogenation: This side reaction is particularly common in catalytic hydrogenation.
-
Catalyst Modification: To suppress dechlorination, use a modified catalyst. For example, platinum or palladium catalysts promoted with a second metal (like iron) can create electron-deficient active sites that favor the reduction of the nitro group over the cleavage of the carbon-chlorine bond.
-
Dechlorination Inhibitors: The use of specific inhibitors in the reaction mixture can also be effective.
-
-
Iron/Acid (Béchamp) Reduction: This method is generally less prone to significant hydrodechlorination compared to catalytic hydrogenation.[8] However, ensuring controlled reaction conditions (temperature, rate of addition) is still important.
-
Sulfide-based Reduction (Zinin Reaction): Reagents like sodium sulfide are known to be highly selective for the reduction of nitro groups in the presence of aryl halides, making this a good alternative to minimize dechlorination.
Issue 3: Presence of Di- and Tri-chlorinated Impurities
Question: I am observing higher molecular weight impurities in my product, likely di- or tri-chlorinated species. How are these formed and what can I do to avoid them?
Answer: These impurities, such as 2,5-dichlorotoluene, are formed during the initial chlorination of o-nitrotoluene due to over-chlorination.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of chlorinating agent (e.g., chlorine gas) used. An excess of chlorine will favor the formation of polychlorinated products.
-
Catalyst Activity: Highly active catalysts (like iron filings) can promote over-chlorination. Using a less reactive catalyst, such as steel turnings, can provide better control.
-
Reaction Time and Temperature: Monitor the reaction progress and stop it once the desired level of mono-chlorination is achieved. Avoid prolonged reaction times or excessively high temperatures.
-
Purification of Intermediate: Purify the 2-chloro-6-nitrotoluene intermediate by vacuum distillation to remove higher-boiling polychlorinated compounds before proceeding to the reduction step.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 3-chloro-2-methylaniline?
A1: The most common side products depend on the synthetic route but generally include:
-
Isomeric Impurities: 4-chloro-2-methylaniline (from the reduction of the 4-chloro-2-nitrotoluene intermediate) and 5-chloro-2-methylaniline (from the direct chlorination of 2-methylaniline).
-
Dechlorinated Product: 2-methylaniline (o-toluidine), formed during the reduction step.
-
Over-chlorinated Products: Dichlorotoluenes and their corresponding anilines, originating from the chlorination of o-nitrotoluene.
Q2: What analytical methods are suitable for monitoring the purity of 3-chloro-2-methylaniline?
A2: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for analyzing the purity and identifying the side products.[9] High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is also a powerful technique for separating the main product from its isomers and other impurities.[10]
Q3: Can fractional distillation effectively remove isomeric impurities?
A3: Fractional distillation can be used, but it is challenging due to the close boiling points of the isomers. A highly efficient distillation column and operation under vacuum are required for effective separation.[5][6][7] For laboratory scale, this may be difficult to achieve complete separation.
Q4: What is the Béchamp reduction and is it suitable for this synthesis?
A4: The Béchamp reduction is the reduction of an aromatic nitro compound to an aniline using iron metal in an acidic medium (e.g., hydrochloric or acetic acid).[8] It is a widely used and robust method for the synthesis of 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene and is generally less prone to the side reaction of dechlorination compared to some catalytic hydrogenation methods.[5][8]
Q5: Are there any specific safety precautions to consider during this synthesis?
A5: Yes. 3-Chloro-2-methylaniline and related aromatic amines are toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. The chlorination step involves chlorine gas, which is highly toxic and corrosive. The reduction reactions can be exothermic and may produce flammable hydrogen gas.
Quantitative Data Summary
| Synthesis Step | Reactants | Conditions | Product(s) | Typical Yield/Ratio | Reference |
| Chlorination | o-Nitrotoluene, Cl₂ | Ferric Chloride catalyst, 50-60°C | 2-Chloro-6-nitrotoluene & 4-Chloro-2-nitrotoluene | ~80% 6-chloro isomer, ~20% 4-chloro isomer | --INVALID-LINK-- |
| Chlorination | 2-Methylaniline, Cl₂ | 95.9% H₂SO₄, 50°C | 3-Chloro-2-methylaniline & 5-Chloro-2-methylaniline | 57:43 ratio | [1] |
| Reduction (Béchamp) | 2-Chloro-6-nitrotoluene, Fe, HCl | Aqueous, boiling | 3-Chloro-2-methylaniline | ~94% | [5] |
Key Experimental Protocols
Protocol 1: Chlorination of o-Nitrotoluene
This protocol is adapted from established chemical synthesis literature.[2][3]
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap for unreacted chlorine.
-
Charging the Reactor: Charge the flask with o-nitrotoluene and the catalyst (e.g., 2% w/w ferric chloride).
-
Reaction: Heat the mixture to 50-60°C with vigorous stirring. Bubble dry chlorine gas through the mixture at a controlled rate.
-
Monitoring: Monitor the reaction progress by measuring the density of the reaction mixture or by GC analysis. Stop the chlorine addition when the desired conversion is reached (e.g., when the concentration of o-nitrotoluene is below 5%).[4]
-
Work-up: Cool the reaction mixture. Wash the organic layer with a dilute acid solution (e.g., 5% HCl), followed by water, and finally neutralize with a dilute base solution (e.g., sodium carbonate).
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by fractional vacuum distillation to separate the 2-chloro-6-nitrotoluene from isomers and polychlorinated byproducts.
Protocol 2: Béchamp Reduction of 2-Chloro-6-nitrotoluene
This protocol is based on a standard procedure for the iron/acid reduction of nitroarenes.[5]
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a suspension of finely divided iron powder in water and a small amount of concentrated hydrochloric acid.
-
Reaction Initiation: Heat the iron suspension to boiling with vigorous stirring.
-
Addition of Nitro Compound: Slowly add the molten 2-chloro-6-nitrotoluene to the boiling suspension over a period of several hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Completion: After the addition is complete, continue to heat and stir the mixture for an additional period (e.g., 3 hours) to ensure complete reaction.[3]
-
Work-up: Cool the reaction mixture and make it basic by adding a sodium carbonate solution.
-
Isolation: Isolate the product by steam distillation.[3] The 3-chloro-2-methylaniline will distill with the steam. Collect the distillate and separate the organic layer.
-
Purification: The crude product can be further purified by vacuum distillation.[5]
Visualizations
Caption: Main synthesis route and formation of key side products.
Caption: Alternative synthesis via direct chlorination of 2-methylaniline.
References
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. 3-Chloro-2-methylaniline CAS#: 87-60-5 [m.chemicalbook.com]
- 3. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Chloro-2-methylaniline | SIELC Technologies [sielc.com]
Technical Support Center: Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and why is it important?
The Friedländer synthesis is a classic organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone) to form a quinoline. This reaction, which can be catalyzed by acids or bases, is a cornerstone in heterocyclic chemistry due to its simplicity and the wide availability of starting materials. Quinolines are a vital structural motif in many pharmaceuticals, natural products, and functional materials, exhibiting a broad range of biological activities.
Q2: What are the common causes of low yields in the Friedländer synthesis?
Low yields in the Friedländer synthesis can stem from several factors:
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to the degradation of starting materials or products.
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.
-
Suboptimal Catalyst: The choice of catalyst is critical, and an inappropriate catalyst can lead to low conversion rates or the formation of side products.
-
Incorrect Solvent: The reaction medium plays a significant role in both yield and reaction rate.
-
Incomplete Reaction: Insufficient reaction time or temperature can result in incomplete conversion of the starting materials.
-
Product Loss During Work-up: Significant amounts of product can be lost during extraction, purification, and other work-up procedures.
Q3: How can I improve the yield of my Friedländer synthesis?
To improve the yield, consider the following optimization strategies:
-
Milder Reaction Conditions: Modern protocols often utilize milder catalysts, such as gold catalysts or solid-supported reagents, which allow the reaction to proceed at lower temperatures and minimize side reactions.
-
Catalyst and Solvent Screening: Systematically screen different catalysts (both acidic and basic) and solvents to find the optimal combination for your specific substrates.
-
Control of Stoichiometry: A slight excess of the methylene component (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the more valuable amino-aryl carbonyl compound.
-
Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.
-
Use of an Imine Analog: To circumvent the aldol condensation side reaction, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.
Q4: How do I address regioselectivity issues when using unsymmetrical ketones?
When an unsymmetrical ketone is used, two different regioisomers of the quinoline product can be formed. To control regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For instance, certain amine catalysts have been shown to favor the formation of a single isomer.
-
Introduction of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-carbon, thus controlling the regioselectivity.
-
Use of Ionic Liquids: Some ionic liquids have been shown to promote regiospecific Friedländer annulation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inappropriate catalyst or reaction conditions. | Screen a variety of acid and base catalysts (e.g., p-TsOH, H2SO4, KOH, piperidine). Optimize temperature and reaction time. |
| Low reactivity of starting materials. | Consider using more reactive starting materials or employing microwave-assisted or ultrasound-assisted synthesis to enhance reaction rates. | |
| Decomposition of starting materials or product. | Use milder reaction conditions. If using a strong acid or base, consider a modern, milder catalyst. | |
| Multiple Products Observed (Poor Regioselectivity) | Use of an unsymmetrical ketone. | Employ a directing group on the ketone, such as a phosphoryl group. Use a regiospecific catalyst system, for example, certain amine catalysts or ionic liquids. |
| Significant Side Product Formation (e.g., from ketone self-condensation) | Reaction conditions are too harsh (especially basic conditions). | Use milder reaction conditions (lower temperature, milder base). Slowly add the ketone to the reaction mixture. Use an imine analog of the o-aminoaryl aldehyde or ketone. |
| Difficulty in Product Purification | Formation of tars and polymeric materials. | This is common with harsh conditions. Use milder catalysts and reaction conditions. |
| Product is difficult to separate from starting materials or side products. | Optimize your purification technique. Column chromatography on silica gel is a common and effective method. Recrystallization can also be used if a suitable solvent is found. |
Data Presentation
Table 1: Comparison of Catalysts for the Friedländer Synthesis
| Catalyst | Reaction Conditions | Typical Yields (%) | Reference(s) |
| Traditional Catalysts | |||
| KOH | Reflux in Ethanol | 60-85 | |
| p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene or Ethanol | 70-90 | |
| H2SO4 | High Temperature | Variable, often with side products | |
| Modern Catalysts | |||
| Iodine (I2) | Solvent-free, 80-100°C | 85-95 | |
| Gold Catalysts | Milder temperatures | High | |
| Nanocatalysts (e.g., Fe3O4-supported ionic liquid) | 60-100°C, often solvent-free | 90-99 | |
| Ionic Liquids (e.g., [bmim]HSO4) | Room temperature to 80°C | High | |
| Solid-Supported Acids (e.g., P2O5/SiO2) | 80°C, solvent-free | 85-95 |
Table 2: Influence of Solvent on Friedländer Synthesis Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference(s) |
| Ethanol | Various | Reflux | Generally Good | |
| Toluene | p-TsOH | Reflux | Good | |
| Water | Catalyst-free | 70 | Up to 97 | |
| Dichloromethane (DCM) | Various | Reflux | Often Lower | |
| Solvent-free | Various | 80-120 | High to Excellent |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Friedländer Synthesis
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.
-
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 eq)
-
Ketone with an α-methylene group (1.1 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., toluene or ethanol)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl aldehyde or ketone, the ketone with an α-methylene group, and the solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Solvent-Free Synthesis using a Solid-Supported Catalyst (P₂O₅/SiO₂)
This protocol is based on a greener approach that avoids the use of organic solvents.
-
Materials:
-
2-aminoaryl ketone (1 mmol)
-
Carbonyl compound with an α-methylene group (1.2 mmol)
-
P₂O₅/SiO₂ catalyst
-
Chloroform
-
-
Procedure:
-
In a round-bottom flask, mix the 2-aminoaryl ketone, the carbonyl compound, and the P₂O₅/SiO₂ catalyst.
-
Heat the mixture at 80°C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add chloroform and stir to dissolve the product.
-
Filter the mixture to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Reaction mechanism of the Friedländer synthesis showing two possible pathways.
Caption: General experimental workflow for the Friedländer synthesis of quinolines.
Caption: Troubleshooting decision tree for the Friedländer synthesis.
Technical Support Center: Optimizing Chlorination of Quinoline Derivatives
Welcome to the technical support center for the chlorination of quinoline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of these reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of quinoline derivatives?
A1: A variety of reagents can be employed for the chlorination of quinolines, with the choice depending on the desired regioselectivity and the nature of the quinoline substrate. Commonly used chlorinating agents include:
-
Phosphorus Oxychloride (POCl₃): A powerful and widely used reagent, particularly for converting hydroxyquinolines to their chloro-analogues. However, it is corrosive, moisture-sensitive, and often requires harsh reaction conditions.[1]
-
Vilsmeier-Haack Reagent: Typically prepared in situ from DMF and a chlorinating agent like POCl₃, SOCl₂, or oxalyl chloride. It is effective for both chlorination and formylation.[1]
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, it can be more reactive than POCl₃, sometimes allowing for lower reaction temperatures.[1]
-
Oxalyl Chloride ((COCl)₂): A powerful chlorinating agent, often used with catalytic DMF, that produces gaseous byproducts which can simplify purification.[1]
-
Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, though its application may lead to different reactivity patterns, including ring chlorination.[1]
-
N-Chlorosuccinimide (NCS): A common reagent for radical chlorinations.
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): Used in a novel, green approach for the synthesis of 2-chloroquinoline.[2]
Q2: How can I control the regioselectivity of the chlorination reaction?
A2: The position of chlorination on the quinoline ring is influenced by the reaction conditions and the directing effects of existing substituents.
-
Positions C-2 and C-4: These positions are electron-deficient and susceptible to nucleophilic substitution. A common strategy is the conversion of a hydroxyquinoline to a chloroquinoline using a reagent like POCl₃.[3]
-
Positions C-5 and C-8: These positions on the carbocyclic ring are more electron-rich and are the preferred sites for electrophilic substitution.[3][4] For instance, chlorination in strong sulfuric acid with a chlorine source can yield 5- and 8-chloroquinolines.[5]
-
Position C-3: A protocol for C3-H regioselective halogenation of 4-quinolones has been developed using a potassium halide salt and PIFA/PIDA.[6]
-
Enzymatic Chlorination: Flavin-dependent halogenases can offer high regioselectivity, often directing chlorination to the position ortho to a hydroxyl group.[7]
Q3: What are some alternatives to using the highly corrosive phosphorus oxychloride (POCl₃)?
A3: Due to the hazardous nature of POCl₃, several alternatives can be considered:
-
Vilsmeier-Haack Reagent: Can be a milder alternative for specific transformations.[1]
-
Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂): These can be more reactive and may allow for milder reaction conditions.[1]
-
"Green" Chemistry Approaches: A method utilizing DCDMH in a microfluidic reactor has been developed for the synthesis of 2-chloroquinoline, offering a more environmentally friendly option.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of quinoline derivatives and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inappropriate chlorinating agent. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Use milder reaction conditions or a less reactive chlorinating agent.[1] 3. Screen different chlorinating agents and solvents. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Harsh acidic conditions causing polymerization. | 1. Carefully control the reaction temperature.[1] 2. Monitor the reaction by TLC and stop it once the starting material is consumed.[1] 3. In Skraup synthesis, use a moderator like ferrous sulfate to control the reaction rate and reduce charring.[8] |
| Multiple Chlorination Products (Over-chlorination) | 1. High reactivity of the mono-chlorinated product. 2. Excess of chlorinating agent. | 1. Use a stoichiometric amount of the chlorinating agent. 2. Add the chlorinating agent slowly to the reaction mixture. 3. Control the reaction time and temperature. |
| Unexpected Formylation of the Quinoline Ring | The Vilsmeier-Haack reagent is also a formylating agent. | This is an inherent reactivity of the Vilsmeier reagent. If formylation is not desired, choose a different chlorinating agent like SOCl₂ or (COCl)₂.[1] |
| Vigorous or Uncontrollable Reaction | 1. Highly reactive chlorinating agent (e.g., Thionyl Chloride). 2. Exothermic reaction (e.g., Skraup synthesis). | 1. Add the chlorinating agent dropwise to a cooled solution of the substrate. Use a solvent to moderate the reaction.[1] 2. For the Skraup synthesis, add a moderator like ferrous sulfate and control the addition of sulfuric acid with efficient cooling and stirring.[8] |
| Difficult Purification | Formation of phosphoric acid byproducts (with POCl₃) or polymeric material. | 1. For POCl₃ reactions, the workup can be challenging. Consider alternative reagents that produce gaseous byproducts like oxalyl chloride.[1] 2. For tarry products from Skraup synthesis, purification by steam distillation followed by extraction is a common method.[8] |
Data Presentation
Table 1: Comparison of Chlorinating Agents for Hydroxyquinolines
| Chlorinating Agent | Typical Substrate | Key Features | Potential Issues |
| POCl₃ | Hydroxyquinolines | Powerful, widely used | Corrosive, moisture-sensitive, harsh conditions, difficult workup[1] |
| Vilsmeier-Haack Reagent | Acetanilides (for 2-chloro-3-formylquinolines) | Versatile (chlorination & formylation) | Can lead to undesired formylation[1] |
| SOCl₂ (+ catalytic DMF) | Hydroxyquinolines | More reactive than POCl₃, lower temperatures possible | Highly reactive, can be uncontrollable[1] |
| (COCl)₂ (+ catalytic DMF) | Hydroxyquinolines | Powerful, gaseous byproducts simplify purification | Toxic and corrosive byproducts (CO, HCl)[1] |
Table 2: Optimization of C3-Chlorination of 4-Quinolone (1a)
| Entry | Oxidant | Chlorine Source | Solvent | Time (min) | Yield (%) |
| 1 | PIFA | KCl | MeOH | 10 | 86[6] |
| 2 | PIDA | KCl | MeOH | 10 | 79[6] |
| 3 | PhICl₂ | KCl | MeOH | 8 h | 6[6] |
| 4 | PhIO | KCl | MeOH | 8 h | <6[6] |
| 5 | TBHP | KCl | MeOH | 8 h | No reaction |
| 6 | H₂O₂ | KCl | MeOH | 8 h | No reaction |
| 7 | K₂S₂O₈ | KCl | MeOH | 8 h | No reaction |
| 8 | Oxone | KCl | MeOH | 8 h | 62 (+ byproduct)[6] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Hydroxyquinoline using Thionyl Chloride (SOCl₂)[9]
-
Dissolve the hydroxyquinoline derivative (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: C3-Regioselective Chlorination of a 4-Quinolone using PIFA and KCl[6]
-
To a solution of the 4-quinolone (1 equivalent) in methanol (MeOH), add potassium chloride (KCl, 1.2 equivalents).
-
Add (Diacetoxyiodo)benzene (PIFA, 1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General workflow for a typical quinoline chlorination experiment.
Caption: Troubleshooting logic for addressing low yield in chlorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pjsir.org [pjsir.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of Chloromethylquinolines
Welcome to the technical support center for chloromethylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation pathways of these compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for chloromethylquinolines?
A1: The main stability concerns for chloromethylquinolines revolve around the reactivity of the chloromethyl group. This group is a good leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions.[1] Key factors that can lead to degradation include exposure to moisture (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and strong nucleophiles or bases.
Q2: What is the most common degradation pathway for chloromethylquinolines in the presence of water?
A2: In aqueous environments, the most common degradation pathway is hydrolysis. The chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming the corresponding (quinolin-2-yl)methanol. Under certain conditions, further transformation to quinolin-2(1H)-one may occur.[2] The rate of hydrolysis is expected to be dependent on pH and temperature.
Q3: Are chloromethylquinolines sensitive to light?
A3: Yes, compounds with a quinoline ring system can be susceptible to photodegradation.[3] Exposure to UV or even ambient light over extended periods can lead to the cleavage of the C-Cl bond and other photochemical reactions. It is recommended to store chloromethylquinolines in amber vials or otherwise protected from light.
Q4: What are the likely products of thermal degradation?
A4: Thermal stress can lead to the decomposition of chloromethylquinolines. While specific products for this class of compounds are not extensively documented in the literature, thermal decomposition of similar chlorinated organic compounds can result in the formation of hydrogen chloride gas and a complex mixture of byproducts, potentially including polymerized materials.[4]
Q5: How can I monitor the degradation of my chloromethylquinoline sample?
A5: The most common and effective method for monitoring the degradation of chloromethylquinolines and identifying degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[5][6][7] This allows for the separation of the parent compound from its degradants and provides information on their molecular weights and structures.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
| Potential Cause | Recommended Solution |
| Low Reactivity of Nucleophile | Use a stronger nucleophile. For neutral nucleophiles like alcohols or amines, consider deprotonation with a suitable base to increase nucleophilicity.[1][8] |
| Steric Hindrance | The quinoline ring can cause steric hindrance.[1] Try increasing the reaction temperature, but monitor for side reactions. Alternatively, consider a less sterically hindered nucleophile. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or acetonitrile to enhance the rate of SN2 reactions.[1] |
| Poor Leaving Group Ability | While chloride is a good leaving group, in some cases, reactivity can be enhanced by converting it to a better leaving group in situ, for example, by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[1] |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Elimination Reaction (E2) | The use of strong, bulky bases can favor elimination to form 2-vinylquinoline.[1] Use a milder, non-nucleophilic base and control the reaction temperature. |
| Di-substitution | If the nucleophile can react more than once, control the stoichiometry by using a slight excess of the chloromethylquinoline or by slow addition of the nucleophile.[8] |
| Decomposition/Tar Formation | High reaction temperatures or the use of a very strong base can lead to decomposition, often indicated by the reaction mixture turning dark.[8] Run the reaction at a lower temperature and use a milder base (e.g., K₂CO₃). |
| Hydrolysis of Starting Material | The chloromethyl group is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Degradation Pathways and Stability Data
The degradation of chloromethylquinolines can proceed through several pathways, primarily hydrolysis, photolysis, and thermolysis.
Hydrolysis
Hydrolysis is a major degradation pathway in the presence of water. The reaction involves the nucleophilic attack of water on the benzylic carbon, leading to the displacement of the chloride ion.
Proposed Hydrolysis Pathway of 2-(Chloromethyl)quinoline
Caption: Proposed hydrolysis pathway of 2-(chloromethyl)quinoline.
Quantitative Stability Data
Specific kinetic data for the degradation of chloromethylquinolines is not extensively available in the reviewed literature. However, forced degradation studies are typically conducted to assess stability. The table below provides a general framework for such studies.
| Stress Condition | Typical Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60-80°C | 2-(Hydroxymethyl)quinoline, quinolin-2(1H)-one |
| Basic Hydrolysis | 0.1 M NaOH at 60-80°C | 2-(Hydroxymethyl)quinoline, quinolin-2(1H)-one |
| Oxidative | 3-30% H₂O₂ at room temperature | N-oxides, hydroxylated quinoline ring derivatives |
| Thermal | 60-105°C (solid state) | Complex mixture, potential for polymerization |
| Photolytic | Exposure to UV light (e.g., 254 nm) or simulated sunlight | Cleavage of C-Cl bond, radical-mediated products |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Chloromethylquinoline
Objective: To investigate the stability of a chloromethylquinoline under various stress conditions and identify major degradation products.
Methodology:
-
Sample Preparation: Prepare stock solutions of the chloromethylquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.[3] Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp at 254 nm for 24 hours.[9]
-
-
Sample Analysis:
Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Protocol 2: Analysis of Degradation Products by HPLC-MS
Objective: To develop a method for the separation and identification of a chloromethylquinoline and its degradation products.
Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).
HPLC Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 225 nm) and the mass spectrometer.[10]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for identification of parent and degradation products, and fragmentation (MS/MS) scans for structural elucidation.
Logical Diagram for Method Selection
Caption: Logic for selecting an appropriate analytical method.[7]
This technical support center provides a foundational understanding of the stability and degradation of chloromethylquinolines. For specific applications, it is crucial to perform dedicated stability studies to ensure the quality and reliability of your results.
References
- 1. benchchem.com [benchchem.com]
- 2. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-(Chloromethyl)quinoline hydrochloride(3747-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combining Photodegradation in a Liquid-Core-Waveguide Cell with Multiple-Heart-Cut Two-Dimensional Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Resolving Solubility Problems in Quinoline Reaction Workups
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues during the workup and purification of quinoline reactions.
Troubleshooting Guide
Difficulties in isolating quinoline derivatives often stem from unfavorable solubility characteristics of the product or impurities in the chosen solvent system. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem Encountered | Potential Causes | Recommended Solutions |
| Product "Oils Out" During Recrystallization | The solution is too concentrated, cooling is too rapid, or the chosen solvent is inappropriate.[1] | - Use a more dilute solution by adding more solvent.[1]- Allow the solution to cool slowly to room temperature before further cooling.[1]- Screen for a different solvent or employ a mixed-solvent system.[1][2] |
| Product Precipitates When Diluting an Organic Stock Solution (e.g., DMSO) into an Aqueous Medium | The quinoline derivative has poor aqueous solubility, and the drastic change in solvent polarity causes it to crash out of solution.[3] | - Lower the final concentration of the compound in the aqueous medium.[3]- Increase the percentage of the organic co-solvent (e.g., DMSO) if the experimental system allows.[3]- Explore the use of solubilizing agents such as cyclodextrins.[4] |
| Difficulty in Forming a Precipitate for Isolation | The product is too soluble in the workup solvent, or the solution is not sufficiently supersaturated. | - Change to a solvent in which the product is less soluble.- Reduce the solvent volume by evaporation.[5]- Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[5] |
| Formation of an Emulsion During Acid-Base Extraction | The organic and aqueous layers have similar densities, or surfactants are present. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Allow the mixture to stand for an extended period.- Filter the mixture through a pad of Celite. |
| Low Recovery of Quinoline Product After Acid-Base Extraction | The pH of the aqueous layer was not sufficiently acidic or basic to fully protonate or deprotonate the quinoline derivative, leading to incomplete phase transfer. The quinoline salt may have some solubility in the organic layer, or the free base has some solubility in the aqueous layer. | - Ensure the pH is adjusted to at least 2 pH units below the pKa of the quinoline's conjugate acid for extraction into the aqueous layer, and at least 2 pH units above the pKa for conversion back to the free base.- Perform multiple extractions with smaller volumes of solvent.- "Back-wash" the organic layer with a small amount of the aqueous solvent to recover any dissolved product.[6] |
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative is poorly soluble in most common laboratory solvents. What should I do?
A1: The inherent hydrophobicity of the quinoline core can lead to low solubility.[4] For initial purification or handling, consider dissolving your compound in a small amount of a strong organic solvent like DMSO or DMF.[2][3] For purification techniques like recrystallization, a systematic solvent screen is recommended, testing solvents of varying polarities from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol).[2] It may also be necessary to use a mixed solvent system.[2]
Q2: I am performing an acid-base extraction to purify my quinoline product. At what pH should I perform the acidic and basic washes?
A2: Quinolines are weak bases.[7][8] To extract the quinoline into the aqueous phase, you should use a dilute acid solution (e.g., 1M HCl) to protonate the nitrogen atom, forming a water-soluble salt.[9] The pH of the aqueous solution should ideally be below the pKa of the quinoline's conjugate acid (typically around 4.9 for quinoline itself) to ensure complete protonation.[8][10] To recover your product, you will then basify the aqueous layer with a base such as NaOH or NaHCO3 to deprotonate the quinoline salt and precipitate the free base, which can then be extracted into an organic solvent.[11][12]
Q3: My quinoline product seems to be soluble in both the organic and aqueous layers during extraction. How can I improve the separation?
A3: This can occur if the substituents on the quinoline ring alter its polarity. Adding salt (brine) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase (salting out effect) and can also help to break up emulsions.[13] Performing multiple extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume.
Q4: Can I purify my quinoline derivative by forming a salt and recrystallizing it?
A4: Yes, this is a powerful purification technique.[14] Reacting the crude quinoline with an acid like phosphoric acid or picric acid can form a salt that may have better crystallization properties than the free base.[14][15] After recrystallizing the salt to high purity, the pure quinoline can be regenerated by neutralization with a base.[2][15]
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Quinoline Purification
This protocol describes a general procedure for separating a quinoline product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated quinoline salt will move to the aqueous layer. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times. Combine all acidic aqueous extracts.
-
Removal of Acidic Impurities (Optional): The organic layer now contains neutral impurities. It can be washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
Isolation of Neutral Impurities: The remaining organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to isolate any neutral compounds.
-
Regeneration of Quinoline Product: Combine the acidic aqueous extracts from step 2 in a flask and cool in an ice bath. Slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The deprotonated quinoline will precipitate out or form an oily layer.
-
Final Extraction and Isolation: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane) three times. Combine the organic extracts, wash with brine, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the purified quinoline product.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Validation & Comparative
Illuminating the Quinoline Core: A Comparative Guide to Spectral Analysis for Structure Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of quinoline derivatives, a class of heterocyclic compounds with significant pharmacological importance. We present a detailed analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by experimental data for two representative compounds: 2-chloroquinoline and 4-hydroxyquinoline. Furthermore, we offer a comparative overview of alternative structural confirmation methods.
Comparative Spectral Data Analysis
The following tables summarize the key spectral data for 2-chloroquinoline and 4-hydroxyquinoline, providing a direct comparison of the information obtained from each spectroscopic technique.
Table 1: Spectral Data for 2-Chloroquinoline
| Spectroscopic Technique | Key Observations and Data |
| ¹H NMR (CDCl₃) | Aromatic protons resonate in the range of δ 7.3-8.2 ppm, showing characteristic splitting patterns. The proton at C3 is typically a doublet around δ 7.4 ppm, and the proton at C4 is a doublet around δ 8.1 ppm. |
| ¹³C NMR (CDCl₃) | The carbon bearing the chlorine (C2) shows a characteristic chemical shift around δ 151.3 ppm. Other aromatic carbons appear in the range of δ 122-148 ppm. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 163, with a characteristic M+2 peak at m/z 165 (approx. 1/3 intensity of M⁺) due to the ³⁷Cl isotope. |
| FTIR (KBr Pellet) | C=N stretching vibration around 1629 cm⁻¹, C=C aromatic stretching vibrations around 1593 cm⁻¹ and 1554 cm⁻¹, and a C-Cl stretching vibration typically below 800 cm⁻¹. |
| UV-Vis (Ethanol) | Shows absorption maxima characteristic of the quinoline ring system, with expected π-π* transitions. Specific λmax values can vary with solvent and substitution. |
Table 2: Spectral Data for 4-Hydroxyquinoline
| Spectroscopic Technique | Key Observations and Data |
| ¹H NMR (DMSO-d₆) | A broad singlet for the -OH proton is observed at high chemical shift (δ > 11 ppm). Aromatic protons appear between δ 7.2-8.0 ppm. A singlet for the proton at C3 is observed around δ 6.0 ppm. |
| ¹³C NMR (DMSO-d₆) | The carbon bearing the hydroxyl group (C4) is observed around δ 177.6 ppm. Other aromatic carbons resonate in the range of δ 109-140 ppm. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 145. Key fragment ions at m/z 117 (loss of CO) and m/z 90 (loss of HCN from the m/z 117 fragment). |
| FTIR (KBr Pellet) | A broad O-H stretching band in the region of 3300-2500 cm⁻¹. C=O stretching (from the quinolone tautomer) around 1640 cm⁻¹. C=C aromatic stretching vibrations around 1550-1600 cm⁻¹. |
| UV-Vis (Aqueous Solution) | Exhibits multiple absorption bands. In neutral solution, the keto form is the major tautomer and shows characteristic absorption.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectral data. Below are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the quinoline derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is generally set to 0-200 ppm.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: For volatile compounds, introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is transparent in the wavelength range of interest (typically 200-800 nm). Common solvents include ethanol, methanol, and water.
-
Sample Preparation: Prepare a stock solution of the quinoline derivative of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to zero the instrument.
-
Sample Measurement: Record the UV-Vis spectrum of each of the prepared solutions.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values. A plot of absorbance versus concentration (Beer's Law plot) can be used to determine the molar absorptivity (ε).
Visualization of Analytical Workflows
Caption: Workflow for the structure confirmation of quinoline derivatives.
Caption: Integration of spectral data for structure confirmation.
Comparison with Other Alternatives
While spectroscopic methods are powerful, other techniques provide complementary or, in some cases, definitive structural information.
Table 3: Comparison of Spectroscopic and Alternative Methods
| Technique | Information Provided | Advantages | Limitations |
| Spectroscopic Methods (NMR, MS, IR, UV-Vis) | Connectivity, molecular weight, functional groups, conjugation. | Relatively fast, requires small sample amounts, applicable to solutions and solids. | Provides indirect structural information that requires interpretation; may not be definitive for complex stereochemistry. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal, bond lengths, and angles. | Provides definitive, unambiguous structural information. | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from the solution state.[2] |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, etc.). | Confirms the empirical and molecular formula, assesses purity.[1] | Provides no information about the arrangement of atoms (connectivity or stereochemistry). |
In modern organic chemistry, a combination of these techniques is often employed for unequivocal structure determination. Spectroscopic methods are typically used for the initial characterization and proposal of a structure, which is then definitively confirmed by X-ray crystallography if a suitable crystal can be obtained. Elemental analysis serves as a fundamental check for the correctness of the molecular formula derived from mass spectrometry.
References
comparative study of different synthetic routes for 3-chloroquinolines
A Comparative Analysis of Synthetic Strategies for 3-Chloroquinolines
For researchers and professionals in the field of drug discovery and development, the quinoline scaffold is a cornerstone of medicinal chemistry. Among its many derivatives, 3-chloroquinolines serve as crucial intermediates in the synthesis of a wide array of biologically active compounds. The strategic placement of the chlorine atom at the 3-position offers a versatile handle for further functionalization. This guide provides an objective comparison of various synthetic routes to 3-chloroquinolines, supported by experimental data, to aid in the selection of the most suitable methodology for specific research and development needs.
The selection of an optimal synthetic pathway to 3-chloroquinolines is often a balance between yield, reaction conditions, availability of starting materials, and scalability. This comparison focuses on several prominent methods, including classical approaches like the Sandmeyer reaction and more modern techniques involving phase-transfer catalysis and electrophilic cyclization.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to 3-chloroquinolines, providing a clear comparison of their performance.
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Phase-Transfer Catalysis | Indole, Chloroform | Sodium Hydroxide, Triethylbenzylammonium chloride | Biphasic (H₂O/CHCl₃), 50°C, 24h | ~45% | Readily available starting materials, mild conditions.[1] | Moderate yield, potential for byproduct formation.[1] |
| Sandmeyer Reaction | 3-Aminoquinoline | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Aqueous, 0-5°C then 60°C, 1h | ~65-70% | Good to high yield, well-established and reliable reaction.[1] | Starting material may require synthesis, handling of potentially explosive diazonium salts.[1] |
| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂, or Br₂ | Mild reaction conditions | Moderate to Good | Good functional group tolerance, direct introduction of halogen.[2] | Requires synthesis of specialized starting materials. |
| Gould-Jacobs Reaction followed by Chlorination | Substituted Aniline, Diethyl ethoxymethylenemalonate | POCl₃ or other chlorinating agents | Multi-step, requires high temperatures for cyclization | Variable | High versatility for substituted quinolines.[3][4] | Indirect route, may require optimization of chlorination step. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis of 3-Chloroquinoline via Phase-Transfer Catalysis
This method, adapted from the work of Sundo et al. (1976), offers a convenient route from readily available starting materials.[1][5]
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH)
-
Triethylbenzylammonium chloride
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of indole (1.17 g, 10 mmol) in chloroform (20 mL) is prepared.
-
To this solution, a 50% aqueous solution of sodium hydroxide (20 mL) is added.
-
Triethylbenzylammonium chloride (0.23 g, 1 mmol) is added as the phase-transfer catalyst.
-
The biphasic mixture is vigorously stirred at 50°C for 24 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-chloroquinoline.[1]
Expected Yield: Approximately 45%.[1]
Synthesis of 3-Chloroquinoline via Sandmeyer Reaction
This classical approach provides a reliable route to 3-chloroquinoline with good yields.[1] Note: Diazonium salts are potentially explosive and should be handled with appropriate safety precautions.
Materials:
-
3-Aminoquinoline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: 3-Aminoquinoline (1.44 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). The solution is cooled to 0-5°C in an ice-salt bath.[1]
-
A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.2 g, 12 mmol) is dissolved in concentrated hydrochloric acid (10 mL). The solution is cooled to 0°C.
-
The cold diazonium salt solution is added slowly to the cuprous chloride solution.
-
The reaction mixture is then heated to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.[1]
-
After cooling to room temperature, the mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to yield pure 3-chloroquinoline.[1]
Expected Yield: 65-70%.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the described synthetic methods.
Caption: Comparative workflow of Phase-Transfer Catalysis and Sandmeyer Reaction routes.
Caption: A generalized workflow for the synthesis and purification of 3-chloroquinolines.
Discussion and Conclusion
The choice of a synthetic route for 3-chloroquinoline is highly dependent on the specific requirements of the research.
-
The Sandmeyer reaction stands out for its high yield and reliability, making it an excellent choice for targeted synthesis where the starting 3-aminoquinoline is available or can be readily synthesized.[1] The primary drawback is the handling of diazonium salts, which requires stringent safety protocols.[1]
-
The phase-transfer catalysis method is advantageous due to its use of simple, inexpensive starting materials and mild reaction conditions.[1] However, its moderate yield may be a limiting factor for large-scale production where efficiency is paramount.
-
Electrophilic cyclization of N-(2-alkynyl)anilines represents a more modern and direct approach for obtaining 3-haloquinolines.[2] This method is particularly valuable for creating diverse libraries of substituted quinolines, provided the precursors are accessible.
-
The Gould-Jacobs reaction is a powerful tool for building the quinoline core, which can then be subjected to chlorination.[3][6] This multi-step approach offers flexibility in introducing various substituents on the aniline ring but requires careful optimization of the subsequent chlorination step to achieve the desired regioselectivity for the 3-chloro derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Validating the Purity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for validating the purity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, a key intermediate in various synthetic pathways. We will explore its performance in contrast to other analytical techniques, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in pharmaceutical analysis. This combination allows for the effective separation of a compound from its impurities, followed by their precise identification and quantification based on their mass-to-charge ratio. This high degree of selectivity and sensitivity makes HPLC-MS a superior choice for the analysis of complex mixtures and the detection of trace-level impurities.
Comparative Analysis of Purity Validation Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and throughput. While HPLC-MS is a powerful technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry also have their place in the analytical laboratory.
| Parameter | HPLC-MS | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Measurement of light absorbance by the analyte. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. | Compounds with a chromophore. |
| Selectivity | Very High (based on retention time and mass-to-charge ratio). | High (based on retention time and mass fragmentation pattern). | Low (relies on the unique absorbance spectrum of the analyte). |
| Sensitivity (LOD/LOQ) | Very High (typically in the ng/mL to pg/mL range). | High (typically in the pg to fg range for targeted analysis). | Moderate (typically in the µg/mL range). |
| Quantitative Accuracy | High | High | Moderate (can be affected by interfering substances with overlapping spectra). |
| Impurity Profiling | Excellent for identifying and quantifying unknown impurities. | Good for volatile impurities. | Limited; cannot distinguish between compounds with similar absorbance spectra. |
| Sample Preparation | Relatively simple; dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. | Simple; dissolution in a transparent solvent. |
| Cost & Complexity | High | High | Low |
Experimental Protocols
A robust and validated analytical method is crucial for obtaining accurate purity data. Below is a detailed protocol for the analysis of this compound using HPLC-MS.
HPLC-MS Method for Purity Validation
This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare a sample solution of the test article at a concentration of 1 mg/mL in methanol.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often effective for separating a wide range of impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode (e.g., m/z 100-1000) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis of the main component and known impurities to enhance sensitivity.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the decision-making logic for selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for HPLC-MS purity validation.
Caption: Decision tree for selecting an analytical method.
biological activity of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride versus other quinolines
An Objective Analysis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in the Context of Structurally Related Compounds
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative overview of the biological activities of various quinoline derivatives, offering a predictive context for the potential therapeutic applications of this compound, a compound for which specific biological data is not yet publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future investigations into this class of compounds.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have demonstrated significant potential in oncology by targeting various mechanisms of cancer progression, such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Table 1: Cytotoxic Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [4] |
| HCT-116 (Colon) | 5.34 | [4] | |
| MCF-7 (Breast) | 5.21 | [4] | |
| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 µg/mL | [2] |
| HCT-8 (Colon) | 0.314 - 4.65 µg/mL | [2] | |
| HL-60 (Leukemia) | 0.314 - 4.65 µg/mL | [2] | |
| Quinoline-chalcone derivative 5 | HL-60 (Leukemia) | 0.59 | [4] |
| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | [4] |
| A549 (Lung) | 7.47 | [4] | |
| MCF-7 (Breast) | 6.55 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives and incubated for a specified period (e.g., 48 hours).[4]
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours.[5]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]
Antimicrobial Activity of Quinoline Derivatives
The quinoline core is present in several established antimicrobial agents.[8][9] Research continues to explore novel quinoline derivatives for their efficacy against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-methylbenzoindolo[3,2-b]-quinoline derivative 8 | Vancomycin-resistant E. faecium | 4 | [10] |
| 1,2,3-triazole incorporated quinoline conjugates 9-14 | Staphylococcus aureus, Streptococcus pneumoniae | Potent activity reported | [10] |
| Quinoline derivative 11(xxxii) | Plasmodium falciparum (CQ-sensitive) | 0.14 | [11] |
| Plasmodium falciparum (MDR) | 0.41 | [11] | |
| 5-chloromethyl-8-hydroxyquinoline | Staphylococcus aureus | 10⁻⁶ | [12] |
| Vibrio parahaemolyticus | 10⁻⁶ | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[13][14]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[14]
-
Compound Dilution: Serial twofold dilutions of the quinoline derivative are prepared in the broth within a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Anti-inflammatory Activity of Quinoline Derivatives
Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[3][15]
Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound | Assay | Result | Reference |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Xylene-induced ear edema (mice) | High anti-inflammatory effect at <6.562 mg/kg | [15] |
| 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [16] |
| Celecoxib-quinoline hybrid 34-36 | COX-2 inhibition | IC50 = 0.1 - 0.11 µM | [3] |
| Quinoline-2-carboxamide derivatives 37, 38 | COX-2 inhibition | IC50 = 1.21 and 1.14 µM, respectively | [3] |
Experimental Protocol: Xylene-Induced Ear Edema in Mice
This in vivo assay is a common method for screening compounds for acute anti-inflammatory activity.[15][17]
-
Animal Dosing: Mice are administered the test quinoline derivative or a reference anti-inflammatory drug (e.g., diclofenac) intraperitoneally or orally.[15]
-
Induction of Edema: After a set period (e.g., 30 minutes), a fixed volume of xylene is applied to the surface of one ear to induce inflammation and edema.[15]
-
Tissue Collection: After a further interval (e.g., 2 hours), circular sections are punched from both the treated and untreated ears and weighed.[15]
-
Assessment of Activity: The difference in weight between the two ear punches is calculated as a measure of the edema. The percentage inhibition of edema by the test compound is determined by comparing the results with the control group.
Conclusion
The existing body of research strongly supports the potential of the quinoline scaffold as a versatile platform for the development of novel therapeutic agents. While specific experimental data for this compound is currently unavailable, the comparative data presented in this guide suggest that it is a promising candidate for investigation across anticancer, antimicrobial, and anti-inflammatory applications. The presence of chloro and methyl substituents on the quinoline ring is a common feature in many biologically active derivatives, indicating that this compound warrants further study to elucidate its specific biological profile and therapeutic potential. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to initiate such investigations.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. apjhs.com [apjhs.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Navigating the Labyrinth: A Comparative Guide to In Silico Toxicity Prediction for Chlorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The early identification of potential toxicity is a critical step in the development of pharmaceuticals and other chemical entities. For chlorinated heterocyclic compounds, a class of molecules with diverse applications and potential environmental and health impacts, in silico toxicity prediction offers a rapid and cost-effective alternative to traditional animal testing. This guide provides an objective comparison of prominent in silico toxicity prediction tools, supported by available performance data, detailed experimental protocols, and visual representations of key biological pathways and computational workflows.
Performance Snapshot: A Comparative Overview
| Software/Model | Toxicity Endpoint | Performance Metrics | Notes |
| Derek Nexus | Bacterial Mutagenicity | Accuracy: 95% | Based on a study of 65 diverse chemicals. Predictions are qualitative (e.g., plausible, probable) and based on structural alerts.[1] |
| In Vitro Mammalian Cell Genotoxicity | Accuracy: 89% | Same study as above.[1] | |
| In Vivo Genotoxicity | Accuracy: 92% | Same study as above.[1] | |
| Carcinogenicity | Accuracy: 92% | Same study as above.[1] | |
| TOPKAT | Bacterial Mutagenicity | Overall Concordance: 73% | Based on a study of over 300 compounds. Performed less well than DEREK for Ames-positive compounds.[2][3] |
| Developmental Toxicity | Sensitivity: 86-89%, Specificity: 86-97% | For heteroaromatic compounds.[4] | |
| CASE Ultra | Rodent Carcinogenicity | Correctly Classified: 70% | In a study of 73 chemicals, though it had a high rate of false negatives for more toxic compounds. |
| kNN QSAR Models | Rodent Carcinogenicity | Prediction Accuracy: 62% (chemical descriptors only), 73% (with HTS data) | Demonstrates the improvement in predictivity when combining chemical structure information with high-throughput screening data.[5] |
Note: The performance of these models is highly dependent on the training data and the specific chemical structures being evaluated. The "applicability domain" of a model, which defines the chemical space for which it can make reliable predictions, is a critical consideration.
Unveiling the Mechanisms: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many chlorinated heterocyclic compounds, particularly dioxin-like compounds, exert their toxicity through the activation of the Aryl Hydrocarbon Receptor (AhR).[6][7][8] Understanding this signaling pathway is crucial for interpreting in silico predictions and for designing safer chemicals.
The Computational Gauntlet: A Tiered In Silico Toxicity Prediction Workflow
A robust in silico toxicity assessment typically follows a tiered or hierarchical approach, starting with broad screening and progressing to more refined and data-intensive analyses. This workflow helps to efficiently prioritize compounds and guide further testing.
Behind the Curtain: Experimental and Computational Protocols
The reliability of in silico toxicity predictions is fundamentally linked to the quality of the underlying models and the rigor of the methodologies used. Below are detailed protocols for two commonly employed approaches.
Protocol 1: Toxicity Prediction using the OECD QSAR Toolbox
The OECD QSAR Toolbox is a free, standalone software application that facilitates the use of (Q)SARs for regulatory purposes.[9] It allows for the grouping of chemicals and data gap filling through read-across.
Objective: To predict the toxicity of a chlorinated heterocyclic compound using a read-across approach within the OECD QSAR Toolbox.
Methodology:
-
Chemical Input:
-
Launch the OECD QSAR Toolbox.
-
Input the target chemical structure using its CAS number, SMILES string, or by drawing it in the 2D editor.[10]
-
-
Data Gathering:
-
Navigate to the "Data" module.
-
Select relevant databases to search for existing experimental data for the target chemical and potential analogues.
-
-
Profiling:
-
Go to the "Profiling" module.
-
Select a range of structural and mechanistic profilers (e.g., "Organic functional groups," "Protein binding by OECD") to characterize the target chemical. This helps in identifying suitable analogues.[10]
-
-
Category Definition:
-
Move to the "Category Definition" module.
-
Define a chemical category based on one or more of the profiling results. For example, create a category of "Polyhalogenated benzenes" or compounds with a specific heterocyclic ring system.[11]
-
-
Data Gap Filling:
-
Proceed to the "Data Gap Filling" module.
-
The Toolbox will identify analogues within the defined category that have experimental data for the endpoint of interest (e.g., carcinogenicity, developmental toxicity).
-
Select a read-across approach. The software will use the data from the analogues to predict the toxicity of the target chemical.
-
-
Reporting:
-
Finally, go to the "Report" module.
-
The Toolbox will generate a comprehensive report that documents the entire workflow, including the input chemical, the identified analogues, the experimental data used, the read-across prediction, and an assessment of the prediction's reliability.
-
Protocol 2: Knowledge-Based Toxicity Prediction with Derek Nexus
Derek Nexus is an expert rule-based system that predicts toxicity by identifying structural alerts (toxicophores) within a query molecule.[12][13]
Objective: To assess the potential for a chlorinated heterocyclic compound to cause mutagenicity using Derek Nexus.
Methodology:
-
Compound Input:
-
Launch the Derek Nexus software.
-
Input the chemical structure of the chlorinated heterocyclic compound of interest.
-
-
Prediction Execution:
-
Initiate the prediction process. Derek Nexus will compare the input structure against its knowledge base of structural alerts for a wide range of toxicological endpoints, including mutagenicity.[12]
-
-
Analysis of Results:
-
The software will provide a qualitative prediction for each endpoint. For mutagenicity, this could be "plausible," "probable," "equivocal," or "inactive."[14]
-
If a structural alert is fired, Derek Nexus will highlight the specific toxicophore within the molecule.
-
-
Expert Review and Reporting:
-
The output provides detailed information for each alert, including the level of likelihood, the mechanistic rationale, supporting references, and examples of other compounds that fire the same alert. This information is crucial for an expert toxicologist to review and interpret the prediction in the context of the specific research or regulatory question.[13]
-
For regulatory submissions, such as under ICH M7 guidelines for mutagenic impurities, Derek Nexus can be used in conjunction with a statistical-based QSAR model to provide two complementary pieces of evidence.[13][15]
-
Logical Framework: Expert Rule-Based vs. Statistical-Based QSAR
In silico toxicity prediction models can be broadly categorized into two main types: expert rule-based systems and statistical-based (Q)SAR models. Understanding their fundamental differences is key to interpreting their predictions and using them effectively in a weight-of-evidence approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of developmental toxicity potential of chemicals by quantitative structure-toxicity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR Toolbox [qsartoolbox.org]
- 10. qsartoolbox.org [qsartoolbox.org]
- 11. oasis-lmc.org [oasis-lmc.org]
- 12. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 13. optibrium.com [optibrium.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. How To Make Mutagenicity Assessment A Simpler Task | Lhasa Limited [lhasalimited.org]
A Researcher's Guide to Cytotoxicity Assays for Novel Quinoline Compounds
For researchers, scientists, and drug development professionals, the accurate assessment of cytotoxicity is a cornerstone of preclinical evaluation for novel therapeutic agents. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties. This guide provides an objective comparison of common cytotoxicity assays for evaluating newly synthesized quinoline compounds, supported by experimental data and detailed protocols to ensure reproducibility.
Comparative Analysis of Common Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is critical and depends on the specific research question, the compound's mechanism of action, and available resources. Three widely used methods for assessing the in vitro cytotoxicity of quinoline derivatives are the MTT, LDH, and Annexin V/PI apoptosis assays. Each assay measures a different aspect of cell death and viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay provides a more detailed picture of the mode of cell death. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Quantitative Data Presentation
The cytotoxic activity of novel quinoline compounds is typically expressed as the IC50 value, which is the concentration of a substance that inhibits a biological process, such as cell proliferation, by 50%. The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as determined by the MTT assay.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-methyl-8-nitro-quinoline (C) | Caco-2 (Colon) | 1.87 | |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colon) | 0.535 | |
| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 (Colon) | 1.140 | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | |
| Compound 5a | HL-60 (Leukemia) | 19.88 µg/mL | |
| Compound 5g | HL-60 (Leukemia) | 21.13 µg/mL | |
| Imidazo[4,5-c]quinoline derivative 90 | Various | < 1 | |
| Imidazo[4,5-c]quinoline derivative 92 | Various | < 1 |
Note: "µg/mL" to µM conversion requires the molecular weight of the specific compound.
Experimental Protocols
Detailed and consistent execution of experimental protocols is fundamental to achieving reproducible results.
MTT Assay Protocol
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel quinoline compounds
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.
LDH Release Assay Protocol
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.
Materials:
-
96-well flat-bottom plates
-
Cells and quinoline compounds as in MTT assay
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/PI Apoptosis Assay Protocol
This protocol is for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
6-well plates or T25 flasks
-
Cells and quinoline compounds
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Caption: Simplified signaling pathways in quinoline-induced cytotoxicity.
Caption: Decision tree for selecting an appropriate cytotoxicity assay.
Benchmarking the Antidepressant Activity of Quinolinyl Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antidepressant activity of select quinolinyl amine derivatives against established antidepressant drugs. The data presented is compiled from various preclinical studies to offer a benchmark for researchers engaged in the discovery and development of novel therapeutics for depressive disorders. The guide focuses on key performance indicators, including behavioral efficacy in validated animal models and in vitro pharmacological activity at key molecular targets.
Comparative Efficacy and Potency
The antidepressant potential of novel compounds is often benchmarked against clinically used drugs. The following tables summarize the performance of representative quinolinyl amines and standard antidepressants in key preclinical assays.
In Vivo Behavioral Assays: Forced Swim Test (FST) and Tail Suspension Test (TST)
The FST and TST are widely used behavioral despair models to screen for antidepressant-like activity. A reduction in immobility time is indicative of antidepressant efficacy.
| Compound/Drug | Animal Model | Dose (mg/kg) | Test | % Reduction in Immobility Time | Reference Compound | % Reduction by Reference |
| Quinoline-sulfonamide 33 | Mouse | 1 | FST | Significant Reduction | Aripiprazole | No significant effect |
| Tetrahydroisoquinoline (TIQ) | Mouse | 50 | FST | ~40% | Imipramine (30 mg/kg) | ~50% |
| 1-Methyl-TIQ (1MeTIQ) | Mouse | 50 | FST | ~50% | Imipramine (30 mg/kg) | ~50% |
| Tetrahydroisoquinoline (TIQ) | Mouse | 50 | TST | ~35% | Imipramine (30 mg/kg) | ~45% |
| 1-Methyl-TIQ (1MeTIQ) | Mouse | 50 | TST | ~45% | Imipramine (30 mg/kg) | ~45% |
| Indoloquinolizine Derivative 4 | Mouse | 50 | TST | ~26% | Fluoxetine (20 mg/kg) | ~66%[1] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
In Vitro Pharmacological Activity
The mechanism of action of many antidepressants involves the modulation of monoamine systems. This includes the inhibition of monoamine oxidase A (MAO-A), which degrades monoamine neurotransmitters, and the blockade of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Table 2.1: Monoamine Oxidase A (MAO-A) Inhibition
| Compound/Drug | IC50 (µM) for MAO-A | Selectivity for MAO-A over MAO-B |
| Quinazolinone Derivative 7 | 0.058 | >1724-fold |
| Quinazolinone Derivative 8 | 0.094 | >1063-fold |
| Moclobemide (Reference) | 6.061 | ~167-fold |
Table 2.2: Monoamine Transporter Binding Affinities (Ki, nM)
| Drug | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| Fluoxetine (SSRI) | 1.4 | >1000 | >1000 |
| Sertraline (SSRI) | 0.29 | 25 | 420 |
| Imipramine (TCA) | 1.4 | 810 | 1.1 |
| Moclobemide (RIMA) | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the test.
-
Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another widely used model of behavioral despair.
-
Apparatus: Mice are suspended by their tail using adhesive tape, approximately 1 cm from the tip, from a horizontal bar placed about 50 cm above a surface.
-
Procedure: The duration of the test is typically 6 minutes. The total time the mouse remains immobile is recorded.
-
Drug Administration: Similar to the FST, compounds are administered prior to the test.
-
Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This in vitro assay determines the potency of a compound to inhibit the MAO-A enzyme.
-
Enzyme Source: Recombinant human MAO-A or rat brain mitochondria can be used.
-
Substrate: Kynuramine is a common substrate for MAO-A. The enzymatic reaction produces 4-hydroxyquinoline, which can be measured spectrophotometrically or fluorometrically.
-
Procedure: The enzyme is incubated with various concentrations of the test compound. The reaction is initiated by the addition of the substrate.
-
Analysis: The rate of product formation is measured over time. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Visualizing Mechanisms of Action
Understanding the underlying signaling pathways is critical for rational drug design.
General Experimental Workflow for Antidepressant Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of potential antidepressant compounds.
Postulated Signaling Pathways
The antidepressant effects of quinolinyl amines may be mediated through various intracellular signaling cascades, depending on their primary molecular targets.
A. Monoaminergic System Modulation
Many quinoline derivatives exhibit activity at monoamine receptors and transporters. Their downstream effects likely converge on pathways known to be modulated by traditional antidepressants.
References
A Comparative Guide to the Antibacterial and Antifungal Efficacy of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, quinoline derivatives have garnered significant attention due to their broad spectrum of activity. This guide provides a comprehensive comparison of the antibacterial and antifungal effects of various quinoline derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid in the development of next-generation therapeutics.
Quantitative Antimicrobial Activity: A Comparative Overview
The antimicrobial potency of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinoline derivatives against a range of bacterial and fungal pathogens, offering a comparative perspective on their efficacy.
Antibacterial Activity
Quinoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, certain structural modifications, such as the addition of a quinolone moiety or hybridization with sulfonamides, have been shown to enhance their antibacterial potency.[1][2]
| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| Quinolone Coupled Hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [1] |
| Quinoline-based Dihydrotriazine Derivatives | Staphylococcus aureus, Escherichia coli | 2 | [3] |
| Quinolone Derivative Metal Complexes (e.g., with Zn, Cu) | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Varies with metal, e.g., some Cu complexes show high activity | [3] |
| Quinoline-based Amino Acid Derivatives | Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | As low as 0.62 for certain derivatives | [3] |
| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus, Mycobacterium tuberculosis | 2 - 10 | [4][5] |
| Novel Quinoline-Sulfonamide Hybrids | Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi | 64 - 512 | [6] |
| Oxazino Quinoline and Quinoline Derivatives | Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium | MICs ranging from 8 to 64 for the lead compound | [1] |
Antifungal Activity
The antifungal potential of quinoline derivatives is also significant, with various derivatives showing efficacy against both yeasts and filamentous fungi. Modifications to the quinoline core have been explored to optimize antifungal activity.[7][8]
| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| Quinoline-Thiazole Derivatives | Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis | <0.06 - 31.25 | [9] |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans, Candida spp., Aspergillus spp. | 15.6 - 62.5 | [4][5][10] |
| 2,8-bis(trifluoromethyl)-4-quinolinol Derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | EC50 values as low as 0.50 - 0.52 | [8] |
| Quinoline Derivatives (general) | Dermatophytes, Candida spp. | 12.5 - 50 | [7] |
| Quinoline-Chalcone Derivatives (in combination with Fluconazole) | Fluconazole-resistant Candida albicans | Synergistic activity observed | [11] |
| Hybrid Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans | MIC of 19.04 x 10⁻⁵ mg/mL | [2] |
Experimental Protocols: Methodologies for Evaluation
Standardized and reproducible experimental protocols are crucial for the accurate assessment of the antimicrobial properties of quinoline derivatives. The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[6]
Antibacterial Susceptibility Testing: Broth Microdilution Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Test Compound (Quinoline Derivative): Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Microorganism: Use a fresh, pure culture of the test bacterium.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
-
-
Inoculum Preparation:
-
Microtiter Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[6]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the quinoline derivative with no visible growth (turbidity).[6]
-
Antifungal Susceptibility Testing: Broth Microdilution Protocol
This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[6][7]
-
Preparation of Materials:
-
Test Compound (Quinoline Derivative): Prepare a stock solution as described for antibacterial testing.
-
Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard.[6]
-
Microorganism: Use a fresh culture of the test fungus.
-
-
Inoculum Preparation:
-
Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6]
-
Filamentous Fungi: Prepare a spore suspension and adjust the concentration as per CLSI guidelines.
-
-
Microtiter Plate Preparation and Inoculation:
-
Follow the serial dilution and inoculation steps as outlined for antibacterial testing, using RPMI-1640 medium and the prepared fungal inoculum.
-
-
Incubation:
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control. For some fungi, a prominent decrease in turbidity (e.g., 50% inhibition) is used as the endpoint.[6]
-
Mechanistic Insights and Signaling Pathways
The antimicrobial effects of quinoline derivatives are attributed to their interaction with key cellular processes in bacteria and fungi.
Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
A primary antibacterial target of many quinoline derivatives is the bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, repair, and recombination.[12][13] These compounds also inhibit topoisomerase IV, another crucial enzyme involved in chromosome segregation. The binding of quinoline derivatives to these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[14][15]
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of DNA gyrase inhibition by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Quinolinyl)amides: A Comparative Guide to their Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
The N-(quinolinyl)amide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of pharmacologically active agents. This guide provides a comparative analysis of N-(quinolinyl)amides targeting three distinct and therapeutically relevant proteins: the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate the objective assessment of their potential in drug discovery and development.
N-(Quinolinyl)amides as TRPV1 Antagonists for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain.[1] Antagonists of TRPV1 are being actively investigated as potential analgesics for a variety of chronic pain conditions.[1]
Comparative Performance
N-(quinolinyl)amides have demonstrated significant promise as TRPV1 antagonists. A notable example is the N-quinolinylnicotinamide derivative, compound 46 , which has shown excellent potency against human, guinea pig, and rat TRPV1.[2][3] The table below compares the in vitro potency of this compound with other known TRPV1 antagonists.
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| N-quinolinylnicotinamide (46) | human TRPV1 | Not Specified | Potent | Not Specified | Not Specified |
| BCTC | rat TRPV1 | DRG neurons | 1 | - | - |
| Capsazepine | rat TRPV1 | DRG neuron cultures | 420 ± 46 | - | - |
Table 1: Comparative in vitro potency of N-(quinolinyl)amide and other TRPV1 antagonists.
In vivo studies have further substantiated the potential of N-(quinolinyl)amides. Compound 46 was reported to be active in an in vivo model of inflammatory pain.[2][3] Another study on a dual-acting opioid ligand and TRPV1 antagonist, compound 49 , which incorporates a quinolin-2-one moiety, demonstrated a dose-dependent reduction in capsaicin-induced nociceptive response in mice, with 89.6% inhibition at a 40 mg/kg dose.
Signaling Pathway and Mechanism of Action
TRPV1 is a ligand-gated ion channel that, upon activation by stimuli such as capsaicin, heat, or low pH, opens to allow an influx of cations, primarily Ca2+ and Na+. This influx leads to the depolarization of sensory neurons and the transmission of pain signals. N-(quinolinyl)amide-based antagonists act by competitively binding to the receptor, thereby preventing its activation by agonists and blocking the downstream signaling cascade.
Experimental Protocol: Calcium Imaging Assay for TRPV1 Activity
This protocol outlines a common method for assessing the antagonist activity of compounds against the TRPV1 channel.
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Seed the cells into black-walled, clear-bottom 96-well microplates at an appropriate density and allow them to adhere overnight.
2. Dye Loading:
-
Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for a specified time at 37°C.
-
Wash the cells to remove any extracellular dye.
3. Compound Incubation:
-
Prepare serial dilutions of the N-(quinolinyl)amide test compound and a reference antagonist (e.g., capsazepine) in the assay buffer.
-
Add the compound solutions to the respective wells and incubate for a predetermined period.
4. Agonist Challenge and Fluorescence Measurement:
-
Measure the baseline fluorescence using a microplate reader.
-
Add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate the channel.
-
Immediately begin recording the change in fluorescence over time in a kinetic read mode.
5. Data Analysis:
-
The increase in intracellular calcium upon agonist addition results in an increased fluorescence signal.
-
The inhibitory effect of the antagonist is quantified by the reduction in the fluorescence signal compared to the vehicle control.
-
Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.
N-(Quinolinyl)amides as VEGFR-2 Inhibitors for Cancer Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.
Comparative Performance
Several N-(quinolinyl)amide derivatives have been identified as potent inhibitors of VEGFR-2. For instance, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (compound 6 ) has demonstrated strong inhibitory activity against both the VEGFR-2 kinase and human umbilical vein endothelial cells (HUVECs).[4] The table below provides a comparison of its activity with the standard VEGFR-2 inhibitor, Sorafenib.
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (6) | VEGFR-2 Kinase | In vitro kinase assay | 3.8 | Sorafenib | 53.65 |
| 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (6) | HUVEC | Cell-based assay | 5.5 | - | - |
| Quinoline derivative 7 | VEGFR-2 Kinase | In vitro kinase assay | 137.40 | Sorafenib | 53.65 |
| Isatin derivative 13 | VEGFR-2 Kinase | In vitro kinase assay | 69.11 | Sorafenib | 53.65 |
Table 2: Comparative in vitro potency of N-(quinolinyl)amide and other VEGFR-2 inhibitors.[4][5]
Signaling Pathway and Mechanism of Action
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. N-(quinolinyl)amide-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent activation of downstream signaling.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method to determine the inhibitory activity of compounds against the VEGFR-2 kinase.
1. Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP solution.
-
A suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Test N-(quinolinyl)amide compound and a reference inhibitor (e.g., Sorafenib).
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
3. Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent, which measures the amount of ADP produced (inversely proportional to the remaining ATP).
-
Measure the luminescence using a microplate reader.
4. Data Analysis:
-
The kinase activity is proportional to the amount of ADP produced (or ATP consumed).
-
The inhibitory effect is calculated as the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
N-(Quinolinyl)amides as IDO1 Inhibitors for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[7] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby promoting tumor immune escape.[8] IDO1 inhibitors are being developed to reverse this immunosuppression and enhance anti-tumor immunity.
Comparative Performance
While specific N-(quinolinyl)amide IDO1 inhibitors are less documented in readily available literature, the broader class of amide-containing compounds has shown significant potential. For example, secondary sulphonamides have been identified as potent IDO1 inhibitors.[8] The table below provides a comparison of a representative secondary sulphonamide with the well-known IDO1 inhibitor, Epacadostat.
| Compound | Target | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Secondary sulphonamide BS-1 | IDO1 | HeLa cell-based kynurenine assay | 48.42 | Epacadostat | 0.0718 (enzymatic) |
| Phenyl urea derivative i12 | IDO1 | Not specified | Potent | - | - |
Table 3: Comparative in vitro potency of an amide-containing IDO1 inhibitor and Epacadostat.[8][9][10]
In vivo studies are critical for evaluating the immunomodulatory and anti-tumor effects of IDO1 inhibitors. Some secondary sulphonamides have demonstrated potent anti-tumor effects in syngeneic mouse models.[8] Furthermore, the combination of IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors, has shown synergistic effects in preclinical models.[11]
Signaling Pathway and Mechanism of Action
IDO1-mediated tryptophan catabolism in the tumor microenvironment has two main immunosuppressive effects: 1) Tryptophan depletion, which inhibits T-cell proliferation, and 2) Accumulation of kynurenine and its metabolites, which can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). N-(quinolinyl)amide-based IDO1 inhibitors would act by binding to the enzyme and blocking its catalytic activity, thereby restoring local tryptophan levels and preventing the production of immunosuppressive metabolites. This would lead to the reactivation of anti-tumor T-cell responses.
Experimental Protocol: Cell-Based Kynurenine Assay for IDO1 Activity
This protocol outlines a common method for measuring the inhibitory activity of compounds on IDO1 in a cellular context.
1. Cell Culture and IDO1 Induction:
-
Culture a suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
2. Compound Treatment:
-
Prepare serial dilutions of the N-(quinolinyl)amide test compound and a reference inhibitor (e.g., Epacadostat) in the cell culture medium.
-
Add the compound solutions to the IFN-γ-stimulated cells.
3. Kynurenine Measurement:
-
After a defined incubation period, collect the cell culture supernatant.
-
The concentration of kynurenine in the supernatant can be measured using several methods, including:
-
Spectrophotometry: After a chemical reaction that produces a colored product with kynurenine.
-
High-Performance Liquid Chromatography (HPLC): For more precise quantification.
-
LC-MS/MS: For high sensitivity and specificity.
-
4. Data Analysis:
-
The amount of kynurenine produced is directly proportional to the IDO1 enzyme activity.
-
The inhibitory effect of the compound is determined by the reduction in kynurenine levels compared to the vehicle-treated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The N-(quinolinyl)amide scaffold has proven to be a versatile starting point for the development of potent and selective pharmacological agents against a range of therapeutic targets. The examples presented in this guide highlight their potential in the fields of pain management, oncology, and immuno-oncology. The provided comparative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals to objectively evaluate the promise of N-(quinolinyl)amides and guide future research efforts in this exciting area of medicinal chemistry. Further in-depth, head-to-head comparative studies, particularly in relevant in vivo models, will be crucial to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Tetrahydroquinolinyl, N-quinolinyl and N-isoquinolinyl biaryl carboxamides as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Tetrahydroquinolinyl, N-quinolinyl and N-isoquinolinyl biaryl carboxamides as antagonists of TRPV1. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Carboxyamidotriazole combined with IDO1-Kyn-AhR pathway inhibitors profoundly enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to 1H and 13C NMR for Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing proton (¹H) and carbon-13 (¹³C) nuclei, stands as a cornerstone technique for this purpose. This guide provides an objective comparison of ¹H-NMR and ¹³C-NMR with other common analytical methods, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is a non-destructive technique, allowing the sample to be recovered and used for further experiments. For the structural elucidation of newly synthesized compounds, ¹H-NMR and ¹³C-NMR are indispensable tools, offering a comprehensive picture of the carbon-hydrogen framework.
At a Glance: ¹H-NMR vs. ¹³C-NMR and Alternatives
To facilitate a quick and effective comparison, the following table summarizes the key performance indicators of ¹H-NMR, ¹³C-NMR, and other widely used analytical techniques for the structural confirmation of synthesized small molecules.
| Feature | ¹H-NMR | ¹³C-NMR | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Number of unique protons, chemical environment, neighboring protons (connectivity) | Number of unique carbons, chemical environment of carbons | Molecular weight, elemental composition, fragmentation pattern | Precise 3D atomic coordinates, bond lengths, and angles |
| Typical Sample Amount | 1-10 mg[1] | 5-100 mg[2] | ng - µg | Single crystal (µm to mm size) |
| Typical Concentration | 1-2 mg/mL[3] | 20-50 mg/mL[3] | Dependent on ionization efficiency | N/A (solid state) |
| Typical Acquisition Time | Minutes[2][4] | Minutes to hours[2][4] | Seconds to minutes | Hours to days |
| Resolution | High (can distinguish subtle differences in proton environments) | High (wide spectral window reduces peak overlap) | High (mass accuracy) | Atomic resolution (sub-Ångstrom)[5] |
| Applicability | Soluble compounds containing hydrogen | Soluble compounds containing carbon | Ionizable compounds | Crystalline solid compounds |
| Key Advantage | High sensitivity, detailed connectivity information | Direct observation of the carbon skeleton | High sensitivity, molecular weight determination | Unambiguous 3D structure |
| Key Limitation | Indirect information about the carbon backbone | Low natural abundance of ¹³C, lower sensitivity | Isomers can be difficult to distinguish | Requires a suitable single crystal |
Delving Deeper: A Head-to-Head Comparison
While the table above provides a concise overview, a more in-depth comparison is necessary to understand the unique strengths and weaknesses of each technique in the context of structural confirmation.
¹H-NMR Spectroscopy is often the first-line technique due to its high sensitivity and the wealth of information it provides. The chemical shift of a proton signal indicates its electronic environment, while the integration of the signal reveals the relative number of protons. Furthermore, spin-spin coupling patterns provide direct evidence of the connectivity between neighboring protons, allowing for the assembly of molecular fragments.
¹³C-NMR Spectroscopy , on the other hand, directly probes the carbon backbone of the molecule. Although less sensitive than ¹H-NMR due to the low natural abundance of the ¹³C isotope (1.1%), it offers a wider spectral dispersion, which minimizes signal overlap, even in complex molecules. The number of signals in a ¹³C-NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.
Mass Spectrometry (MS) is a highly sensitive technique that provides the molecular weight of a compound with high accuracy. High-resolution mass spectrometry can even determine the elemental composition. Fragmentation patterns observed in the mass spectrum can offer clues about the structure of the molecule. However, MS generally cannot distinguish between isomers.
X-ray Crystallography is considered the "gold standard" for structural determination as it provides a precise three-dimensional model of the molecule at the atomic level.[5] This technique, however, is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant bottleneck.
Experimental Protocols: Ensuring High-Fidelity Data
The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters. Below are detailed protocols for acquiring high-quality ¹H-NMR and ¹³C-NMR spectra for the purpose of structural confirmation.
¹H-NMR Spectroscopy Protocol
1. Sample Preparation:
-
Sample Amount: Weigh 1-10 mg of the synthesized compound.[1]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.[2]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
-
NMR Tube: Transfer the filtered solution to a clean, dry 5 mm NMR tube.[1]
2. NMR Spectrometer Setup and Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]
-
Acquisition Time (at): Set to 2-4 seconds to ensure adequate digitization of the signal.[6]
-
Relaxation Delay (d1): A delay of 1-5 seconds is typically used to allow for full relaxation of the protons between scans, which is crucial for accurate integration.[6]
-
Number of Scans (ns): For a sufficiently concentrated sample, 8-16 scans are usually adequate.[6]
-
Spectral Width (sw): A typical spectral width for ¹H-NMR is 0-16 ppm.[6]
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.[7]
-
Receiver Gain (rg): Adjust the receiver gain to maximize the signal without causing receiver overload. This is often done automatically.[8]
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of approximately 0.3 Hz before performing the Fourier transform to improve the signal-to-noise ratio.[6]
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift or by using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak.
¹³C-NMR Spectroscopy Protocol
1. Sample Preparation:
-
Sample Amount: A higher sample amount of 20-100 mg is generally required due to the lower sensitivity of ¹³C-NMR.[2]
-
Solvent and Filtration: Follow the same procedure as for ¹H-NMR.
2. NMR Spectrometer Setup and Data Acquisition:
-
Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum by removing ¹H-¹³C coupling.[6]
-
Acquisition Time (at): An acquisition time of 1-2 seconds is typical.[6]
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.[6]
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024-4096) is necessary to achieve a good signal-to-noise ratio.[6]
-
Spectral Width (sw): The spectral width for ¹³C-NMR is much larger, typically 0-220 ppm.[6]
-
Shimming and Receiver Gain: Follow the same procedure as for ¹H-NMR.
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz.[6]
-
Phasing, Baseline Correction, and Referencing: Follow the same procedures as for ¹H-NMR. The solvent peak is commonly used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify the chemical shift of each carbon signal.
Visualizing the Workflow
To provide a clear understanding of the process, the following diagrams illustrate the experimental workflow for structural confirmation using NMR and the logical relationship between different analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of a new chemical compound.
Caption: Interrelationship of analytical techniques for comprehensive structural elucidation.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR FAQs | Advanced Analysis Centre [uoguelph.ca]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. commons.ggc.edu [commons.ggc.edu]
- 8. chem.uiowa.edu [chem.uiowa.edu]
Safety Operating Guide
Proper Disposal and Safe Handling of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal and handling of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, a compound that requires careful management due to its toxicological profile.
Safety and Handling Precautions
This compound is classified as acutely toxic if swallowed.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3] In case of accidental exposure, immediate action is crucial. For skin contact, wash the affected area with soap and plenty of water, and remove contaminated clothing.[2] If inhaled, move to fresh air.[1][3] If swallowed, rinse the mouth and seek immediate medical attention; do not induce vomiting.[1][4]
Spill Management
In the event of a spill, prevent the material from entering drains.[1] Carefully contain and collect the spilled solid, avoiding dust generation.[1] The collected material should be placed in a suitable, labeled container for disposal as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₀Cl₃N |
| Molecular Weight | 262.56 g/mol |
| Hazard Class | Acute Toxicity 3 (Oral) |
| GHS Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Storage Class | 6.1C |
| Water Framework Directive | WGK 3 |
Disposal Protocol
The disposal of this compound must be conducted in strict adherence to national and local regulations for hazardous waste.[1][2] Do not dispose of this chemical down the drain or mix it with other waste.[1][2] The compound, along with any contaminated materials, should be disposed of through a licensed waste disposal company.[2] Uncleaned containers should be treated with the same precautions as the product itself.[1]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
This compound is a compound with high acute toxicity if swallowed.[1] The primary known hazard classification is summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed.[1] |
Due to the presence of chloro- and hydrochloride groups, this compound may also cause severe skin burns and eye damage, and upon thermal decomposition, it may release irritating gases and vapors such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for any tears or punctures before use. | To prevent skin contact. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. | To prevent inhalation of the toxic powder. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
Experimental Workflow:
Detailed Methodologies:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) or equivalent safety information.
-
Don all required PPE as specified in the table above.
-
Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment, such as spatulas, weighing paper, beakers, and solvents.
-
-
Weighing and Handling:
-
Perform all manipulations of the solid compound within the fume hood to prevent inhalation of dust.
-
Use a micro-spatula to carefully transfer the desired amount of the compound onto weighing paper or into a container.
-
Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see step 4).
-
Once the desired amount is weighed, promptly and securely close the primary container of the chemical.
-
-
In-Experiment Use:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing.
-
Keep all containers with the compound covered when not in immediate use.
-
-
Decontamination:
-
After handling is complete, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.
-
All disposable materials, including bench paper, weighing paper, and contaminated gloves, should be considered hazardous waste.
-
-
Personal Hygiene:
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.
-
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
